AG-024322
Description
CDK1/2/4 Inhibitor this compound is a cyclin-dependent kinase (CDK) inhibitor with antineoplastic activity. This compound selectively inhibits cyclin-dependent kinases (particularly CDK1,2 and 4), enzymes that regulate cell cycle progression. Inhibition of CDK may result in cell cycle arrest, induction of apoptosis, and inhibition of DNA replication and tumor cell proliferation.
AG-24322 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKASOQEXYKAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-57-5 | |
| Record name | AG-24322 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0837364575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-24322 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AG-24322 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926F8X7TNO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AG-024322: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, and CDK4.[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound's mechanism of action centers on the induction of cell cycle arrest and apoptosis in cancer cells, demonstrating broad-spectrum anti-proliferative activity.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, relevant signaling pathways, and detailed experimental protocols.
Core Mechanism of Action: Pan-CDK Inhibition
This compound exerts its anti-neoplastic effects by selectively inhibiting the enzymatic activity of key cell cycle CDKs.[1][4] By competing with ATP for the kinase binding site, this compound prevents the phosphorylation of downstream substrates essential for cell cycle progression. The primary targets of this compound are:
-
CDK1 (Cdc2): In complex with Cyclin B, CDK1 is the master regulator of the G2/M transition and entry into mitosis.
-
CDK2: In association with Cyclin E and Cyclin A, CDK2 governs the G1/S transition and progression through the S phase.
-
CDK4: Partnered with D-type cyclins, CDK4 controls the restriction point in the G1 phase, initiating the phosphorylation of the Retinoblastoma protein (Rb).
Inhibition of these CDKs by this compound leads to a cascade of cellular events, including cell cycle arrest at multiple checkpoints and the induction of programmed cell death (apoptosis).[2]
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: Biochemical Inhibition of Cyclin-Dependent Kinases
| Target | Inhibition Constant (Ki) |
| CDK1 | 1-3 nM |
| CDK2 | 1-3 nM |
| CDK4 | 1-3 nM |
Data sourced from multiple reports indicating a potent inhibitory activity in the low nanomolar range.[1]
Table 2: Cellular Anti-proliferative Activity
| Cell Line | IC50 (Proliferation Inhibition) |
| HCT-116 (Colon Carcinoma) | 120 nM |
| Multiple Human Tumor Cell Lines | 30 - 200 nM |
The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[1][2]
Table 3: In Vivo Anti-tumor Efficacy
| Tumor Model | Dose | Tumor Growth Inhibition (TGI) |
| Human Tumor Xenografts (various) | 20 mg/kg | 32% - 86.4% |
| MV522 (Lung Carcinoma) Xenograft | 20 mg/kg | 65% |
In vivo studies demonstrate significant anti-tumor activity in preclinical models.[1]
Table 4: In Vivo Toxicology (Cynomolgus Monkey)
| Dose | Observation |
| 2 mg/kg (IV infusion, 5 days) | No-adverse-effect dose |
| ≥ 6 mg/kg (IV infusion, 5 days) | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury |
| 10 mg/kg (IV infusion, 5 days) | Renal tubular degeneration |
Toxicology studies identified dose-limiting toxicities related to the on-target inhibition of CDKs in rapidly dividing normal tissues.[5]
Signaling Pathways
The primary signaling pathway affected by this compound is the cell cycle regulatory pathway. By inhibiting CDK1, CDK2, and CDK4, this compound disrupts the orderly progression through the G1, S, and G2/M phases of the cell cycle.
Caption: this compound inhibits CDK4/6, CDK2, and CDK1, blocking cell cycle progression.
The inhibition of these critical kinases leads to the accumulation of cells in the G1 and G2/M phases of the cell cycle and can subsequently trigger apoptosis, as illustrated in the following workflow.
Caption: The logical flow from CDK inhibition to anti-tumor activity by this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. Please note that these are generalized protocols and specific parameters may have varied in the original preclinical studies.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
Objective: To determine the inhibitory potency (Ki) of this compound against purified CDK/cyclin complexes.
Materials:
-
Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and CDK4/Cyclin D1 enzymes.
-
Substrate peptide (e.g., Histone H1 for CDK1/2, GST-Rb for CDK4).
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound stock solution in DMSO.
-
96-well filter plates (e.g., phosphocellulose).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, combine the CDK/cyclin complex, substrate peptide, and this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to the filter plate and wash multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the anti-proliferative activity (IC50) of this compound in cancer cell lines.
Materials:
-
HCT-116 or other cancer cell lines.
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
MTT reagent or CellTiter-Glo® reagent.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or DMSO for control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID).
-
Human tumor cells (e.g., MV522).
-
This compound formulation for intravenous administration (e.g., in a vehicle such as 5% dextrose).
-
Calipers for tumor measurement.
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously at the desired dose and schedule (e.g., 20 mg/kg, daily for 5 days). The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic marker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
This compound is a potent pan-CDK inhibitor that targets the core machinery of the cell cycle. Its ability to inhibit CDK1, CDK2, and CDK4 leads to cell cycle arrest and apoptosis in cancer cells, which translates to significant anti-tumor activity in preclinical models. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for its further investigation and development as a potential anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Characterization of in vitro and in vivo metabolism of this compound, a novel cyclin-dependent kinase (CDK) [scirp.org]
- 4. Facebook [cancer.gov]
- 5. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CDK Inhibitor AG-024322
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive, and multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant anti-neoplastic properties.[1][2][3] Developed by Pfizer, this small molecule has been a subject of preclinical and early clinical investigation for its therapeutic potential in oncology.[4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, biological activity, and detailed experimental protocols for its evaluation.
Introduction
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle.[2] Cyclin-dependent kinases are a family of serine/threonine kinases that act as key regulators of cell cycle progression.[2][5] Their aberrant activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[2][5] this compound emerged from structure-based drug design and combinatorial chemistry efforts as a potent inhibitor of the major cell cycle kinases: CDK1, CDK2, and CDK4.[2] By targeting these critical regulators, this compound induces cell cycle arrest and apoptosis, demonstrating broad-spectrum anti-tumor activity in preclinical models.[1][2][6]
Physicochemical Properties
This compound is a benzimidazole derivative with the following properties:
| Property | Value |
| IUPAC Name | N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-3-pyridinyl]methyl]ethanamine |
| CAS Number | 837364-57-5 |
| Molecular Formula | C23H20F2N6 |
| Molecular Weight | 418.44 g/mol |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK1, CDK2, and CDK4.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their key substrates, most notably the Retinoblastoma protein (Rb).[2][6] The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 is a critical step for the G1/S phase transition. Inhibition of this process by this compound leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest.[7] Furthermore, inhibition of CDK1, the key driver of the G2/M transition, contributes to cell cycle arrest at this later stage.[8] The sustained cell cycle arrest induced by this compound ultimately triggers the apoptotic cascade, leading to programmed cell death in cancer cells.[1][2]
References
- 1. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluencediscovery.com [confluencediscovery.com]
- 7. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
AG-024322: A Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive, multi-targeted cyclin-dependent kinase (CDK) inhibitor with primary activity against CDK1, CDK2, and CDK4.[1][2] Developed by Pfizer, this small molecule inhibitor demonstrated broad-spectrum anti-proliferative activity in a range of human tumor cell lines and significant anti-tumor efficacy in preclinical xenograft models.[1][2] Its mechanism of action is centered on the inhibition of cell cycle progression, leading to cell cycle arrest and apoptosis.[1][2] Despite promising preclinical data, the clinical development of this compound was discontinued. This guide provides a comprehensive overview of the publicly available data on the target profile and selectivity of this compound, intended for researchers and professionals in the field of drug development.
Target Profile and Selectivity
This compound is characterized as a pan-CDK inhibitor, with high potency against the key cell cycle kinases: CDK1, CDK2, and CDK4.
Biochemical Potency
The inhibitory activity of this compound against its primary targets has been quantified by its inhibition constant (Ki).
| Target | Ki (nM) | Reference |
| CDK1 | 1-3 | [1][2] |
| CDK2 | 1-3 | [1][2] |
| CDK4 | 1-3 | [1][2] |
Table 1: Biochemical Potency of this compound against Primary Kinase Targets
Cellular Activity
The anti-proliferative effects of this compound have been demonstrated across various human tumor cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | IC50 (nM) | Reference |
| Multiple Human Tumor Cell Lines | 30 - 200 | [2] |
| HCT-116 | 120 | [1] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDKs, which are pivotal regulators of cell cycle progression. The inhibition of these kinases disrupts the cell division cycle, leading to cell cycle arrest and programmed cell death (apoptosis).
Inhibition of Retinoblastoma (Rb) Protein Phosphorylation
A key substrate of CDK4/6 and CDK2 is the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylation of Rb by these CDKs is a critical step for the G1-S phase transition. This compound has been shown to inhibit the phosphorylation of Rb in cellular assays, providing a clear link between its biochemical activity and its cellular effects.[2]
In Vivo Efficacy
Preclinical studies in human tumor xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
| Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Various Human Tumor Xenografts | 20 | 32 - 86.4 | [1] |
| MV522 | 20 | 65 | [1] |
| MV522 | 10 (1/2 MTD) | 52 | [1] |
Table 3: In Vivo Anti-tumor Efficacy of this compound
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following are representative protocols for the key assays used to characterize a CDK inhibitor of this class.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 or Ki of an inhibitor against a specific CDK.
References
AG-024322: A Technical Overview of a Pan-CDK Inhibitor
Foreword
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of AG-024322, a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs). Developed by Pfizer, this compound showed promise in early studies as a potential anti-cancer agent by targeting the fundamental machinery of cell cycle progression. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the scientific journey of this compound, from its rational design to its evaluation in preclinical and early clinical settings. While the clinical development of this compound was discontinued, the data and methodologies presented herein offer valuable insights into the development of CDK inhibitors and the broader field of oncology drug discovery.
Discovery and Rationale
The discovery of this compound stemmed from a focused effort in structure-based drug design and combinatorial chemistry aimed at identifying potent and selective inhibitors of the major cell cycle kinases.[1] The rationale behind targeting CDKs is their critical role in regulating the cell division cycle; dysregulation of CDK activity is a hallmark of many cancers.[1] this compound was designed as a pan-CDK inhibitor, with a primary focus on inhibiting CDK1, CDK2, and CDK4, key drivers of cell cycle progression from G1 to M phase.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of CDK1, CDK2, and CDK4.[2] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein, which is crucial for the G1/S phase transition.[1] Inhibition of these CDKs leads to cell cycle arrest at multiple phases, ultimately inducing apoptosis in cancer cells.[1][2]
Signaling Pathway
The following diagram illustrates the points of intervention of this compound in the cell cycle signaling pathway.
Caption: this compound inhibits CDK1, CDK2, and CDK4/6, blocking cell cycle progression.
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of the primary target kinases. The selectivity profile against a broader range of kinases was also assessed to understand its off-target effects.
| Kinase | Inhibition (Ki) |
| CDK1 | 1-3 nM |
| CDK2 | 1-3 nM |
| CDK4 | 1-3 nM |
| Table 1: In vitro kinase inhibition of this compound.[1][2] |
Cellular Activity
The potent enzymatic inhibition of this compound translated to significant anti-proliferative activity in various human tumor cell lines.
| Cell Line | IC50 |
| HCT-116 | 120 nM |
| Multiple Human Tumor Cell Lines | 30-200 nM |
| Table 2: In vitro anti-proliferative activity of this compound.[1][2] |
In Vivo Efficacy
This compound exhibited dose-dependent anti-tumor effects in human tumor xenograft models.
| Tumor Model | Dose | Tumor Growth Inhibition (TGI) |
| Various Origins | 20 mg/kg | 32% - 86.4% |
| MV522 | 20 mg/kg | 65% |
| MV522 | 1/2 MTD | 52% |
| MV522 | 1/4 MTD | Slight Activity |
| Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.[2] |
Preclinical Safety and Pharmacokinetics
Toxicology and pharmacokinetic studies were conducted in cynomolgus monkeys to evaluate the safety profile and disposition of this compound.
| Species | Dosing | Observation |
| Cynomolgus Monkey | 2 mg/kg (IV infusion, 5 days) | No-adverse-effect level (NOAEL) |
| 6 mg/kg (IV infusion, 5 days) | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at injection site | |
| 10 mg/kg (IV infusion, 5 days) | Renal tubular degeneration | |
| Table 4: Summary of toxicology findings for this compound in cynomolgus monkeys.[3] |
| Parameter | Value (at 2 mg/kg) |
| Mean Plasma AUC(0-24.5) | 2.11 µg·h/mL |
| Terminal Phase Half-life (Day 5) | 6.69 - 8.87 h (across doses) |
| Table 5: Pharmacokinetic parameters of this compound in cynomolgus monkeys.[3] |
Clinical Development
A Phase I clinical trial (NCT00147485) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in patients with advanced solid tumors or non-Hodgkin's lymphoma. The study was prematurely discontinued in April 2007. The termination was not due to safety concerns but because the compound failed to sufficiently differentiate itself from other treatment options based on the clinical endpoint and the necessary product profile.
Experimental Protocols
The following are representative protocols for the types of experiments conducted during the preclinical evaluation of this compound. The specific protocols used by Pfizer may have varied.
In Vitro Kinase Inhibition Assay
A standard radiometric kinase assay would be used to determine the Ki of this compound against target CDKs. The assay would typically involve incubating the recombinant kinase, a substrate (e.g., histone H1 for CDK1/2, Rb protein for CDK4), and [γ-³²P]ATP with varying concentrations of this compound. The incorporation of ³²P into the substrate would be measured to determine the kinase activity and the inhibitory potency of the compound.
Cell Proliferation Assay
The anti-proliferative activity of this compound would be assessed using a standard method such as the MTT or CellTiter-Glo assay. Tumor cells would be seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The cell viability would be measured, and the IC50 values calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
To determine if this compound induces apoptosis, a flow cytometry-based assay using Annexin V and propidium iodide (PI) staining would be employed. Cells treated with this compound would be stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). The percentage of apoptotic cells would be quantified by flow cytometry.
Cell Cycle Analysis
The effect of this compound on cell cycle distribution would be analyzed by flow cytometry. Cells treated with the compound would be fixed, treated with RNase, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells would be measured by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Human Tumor Xenograft Model
The in vivo anti-tumor efficacy of this compound would be evaluated in immunocompromised mice bearing human tumor xenografts. Tumor cells would be implanted subcutaneously into the mice. Once the tumors reached a palpable size, the mice would be randomized into treatment and control groups. This compound would be administered intravenously according to a specified dosing schedule. Tumor volumes and body weights would be measured regularly to assess efficacy and toxicity.
Experimental Workflow Diagram
Caption: The development workflow for this compound from discovery to clinical trials.
Conclusion
This compound was a potent pan-CDK inhibitor that demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models. Its development showcased a rational approach to targeting the cell cycle in cancer. Although its clinical journey was halted due to a lack of differentiation from other therapeutic options, the knowledge gained from the this compound program has contributed to the broader understanding of CDK inhibition as a therapeutic strategy in oncology. The data and methodologies associated with its development remain a valuable resource for the scientific community.
References
AG-024322: A Technical Guide to a Pan-Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed methodologies for key experimental assays are presented, along with a visual representation of its mechanism of action through the inhibition of critical cell cycle signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology and drug development investigating the therapeutic potential of CDK inhibitors.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name N-((5-(3-(4,6-difluoro-1H-benzo[d]imidazol-2-yl)-1H-indazol-4-yl)-4-methylpyridin-3-yl)methyl)ethanamine. Its structure is characterized by a central indazole core linked to a difluorinated benzimidazole and a substituted pyridine ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-((5-(3-(4,6-difluoro-1H-benzo[d]imidazol-2-yl)-1H-indazol-4-yl)-4-methylpyridin-3-yl)methyl)ethanamine | [1] |
| CAS Number | 837364-57-5 | [1] |
| Chemical Formula | C23H20F2N6 | [1] |
| Molecular Weight | 418.44 g/mol | [1] |
| Appearance | Solid | - |
| Water Solubility | 0.00401 mg/mL (predicted) | - |
| logP | 3.66 (predicted) | - |
| pKa (Strongest Acidic) | 9.69 (predicted) | - |
| pKa (Strongest Basic) | 9.03 (predicted) | - |
| Solubility in Organic Solvents | Soluble in DMSO. For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used.[2] | [2] |
Biological Activity and Mechanism of Action
This compound is a pan-CDK inhibitor with high potency against key cell cycle kinases.[3] It functions by competing with ATP for the binding site on these kinases, thereby preventing the phosphorylation of their downstream substrates.[3] This inhibition leads to cell cycle arrest and induction of apoptosis.[3][4]
Table 2: In Vitro Biological Activity of this compound
| Target | Activity Type | Value | Cell Line/System | Source |
| CDK1 | Ki | 1-3 nM | - | [3][4] |
| CDK2 | Ki | 1-3 nM | - | [3][4] |
| CDK4 | Ki | 1-3 nM | - | [3][4] |
| HCT-116 (colorectal carcinoma) | IC50 | 120 nM | - | [3] |
| Human PBMCs | TC50 | 1.4 µM | - | [3] |
Signaling Pathway
The anti-tumor activity of this compound stems from its ability to disrupt the normal progression of the cell cycle, which is tightly regulated by CDKs and their cyclin partners. By inhibiting CDK1, CDK2, and CDK4, this compound effectively blocks cell cycle transitions at the G1/S and G2/M checkpoints.
-
G1/S Transition: In the G1 phase, mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes. These complexes phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for S phase entry, including Cyclin E. Cyclin E then complexes with CDK2 to further phosphorylate Rb, creating a positive feedback loop and committing the cell to DNA replication. This compound inhibits both CDK4 and CDK2, preventing the initial and subsequent phosphorylation of Rb, thus maintaining it in its active, E2F-bound state and causing a G1 arrest.[5]
-
G2/M Transition: The Cyclin B-CDK1 complex is essential for the transition from G2 to mitosis. This compound's inhibition of CDK1 prevents the phosphorylation of key substrates required for mitotic entry, leading to a G2 arrest.[6]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize CDK inhibitors like this compound. These should be adapted and optimized for specific experimental conditions.
Kinase Inhibition Assay (Determination of Ki)
This protocol outlines a common method for determining the inhibitory constant (Ki) of a compound against a specific kinase.
Workflow:
Caption: Workflow for a kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.
-
Prepare solutions of the target kinase (e.g., recombinant human CDK1/Cyclin B), substrate (e.g., Histone H1), and ATP in assay buffer. Radiolabeled [γ-³²P]ATP is often used.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Include controls for no inhibitor (100% activity) and no kinase (background).
-
Pre-incubate the plate at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
-
Cell Proliferation Assay (Determination of IC50)
This protocol describes a colorimetric method (MTT assay) to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Subcutaneously inject a suspension of human tumor cells (e.g., MV522) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly by measuring tumor volume.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound for intravenous administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[2]
-
Administer this compound at various dose levels (e.g., 20 mg/kg) and a vehicle control to the respective groups according to a defined schedule (e.g., daily for 5 days).[3][6]
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and tumor volume throughout the study.
-
The study endpoint can be a specific time point or when tumors in the control group reach a maximum allowed size.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., pharmacodynamic marker analysis).
-
Conclusion
This compound is a potent pan-CDK inhibitor that effectively halts cell cycle progression and induces apoptosis in cancer cells. Its well-defined mechanism of action, targeting fundamental regulators of cell division, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the biological effects and therapeutic potential of this compound and other CDK inhibitors.
References
- 1. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
AG-024322: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with significant anti-tumor activity demonstrated in preclinical models.[1][2] By targeting key regulators of the cell cycle—CDK1, CDK2, and CDK4—this compound effectively induces cell cycle arrest and apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of its role in key signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that has been investigated for its potential as an antineoplastic agent.[3][4] It belongs to a class of drugs that target cyclin-dependent kinases, which are enzymes crucial for the regulation of cell cycle progression.[3] Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. This compound selectively inhibits CDK1, CDK2, and CDK4, key drivers of the G1/S and G2/M phases of the cell cycle.[1][2][3] The compound advanced to Phase I clinical trials for the treatment of advanced solid tumors and non-Hodgkin's lymphoma, although its development was later discontinued.[5][6]
Mechanism of Action: Inhibition of the Cell Cycle Engine
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of CDK1, CDK2, and CDK4, thereby preventing the phosphorylation of their downstream substrates.[1] A primary target of the CDK4/6-cyclin D complex is the Retinoblastoma (Rb) protein. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the G1 to S phase transition.
Phosphorylation of Rb by CDK4/6 and subsequently CDK2 leads to its inactivation and the release of E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK1, CDK2, and CDK4, this compound prevents the phosphorylation of Rb, keeping it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest, preventing cancer cells from proliferating. Furthermore, inhibition of CDK1, which is crucial for the G2/M transition, can lead to arrest at this stage of the cell cycle as well. The sustained cell cycle arrest ultimately triggers apoptosis, or programmed cell death.
Signaling Pathway Diagram
Quantitative Data
This compound has demonstrated potent inhibitory activity against its target kinases and robust anti-proliferative effects in various cancer cell lines and in vivo models.
Table 1: Kinase Inhibitory Activity of this compound
| Target | Ki (nM) |
| CDK1 | 1-3[1][2] |
| CDK2 | 1-3[1][2] |
| CDK4 | 1-3[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 / TC50 |
| HCT-116 | Colon Carcinoma | Growth Inhibition | 120 nM[1] |
| Human PBMCs | Normal | Viability (ATP content) | 1.4 µM[1] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Result |
| Human Tumor Xenografts | 20 mg/kg | 32% to 86.4% Tumor Growth Inhibition (TGI)[1] |
| MV522 Tumor Model | 20 mg/kg | 65% TGI[1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity of CDK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and CDK4/Cyclin D1 complexes
-
Histone H1 (for CDK1 and CDK2) or recombinant Rb protein (for CDK4) as substrate
-
This compound
-
ATP, [γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase, substrate, and this compound (or DMSO for control) in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat with this compound (or vehicle control) for a desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Experimental and Logical Workflow
The evaluation of a CDK inhibitor like this compound typically follows a structured workflow from initial biochemical characterization to in vivo efficacy studies.
Experimental Workflow Diagram
Conclusion
This compound is a potent pan-CDK inhibitor that effectively targets the cell cycle machinery in cancer cells, leading to cell cycle arrest and apoptosis. Its broad-spectrum anti-tumor activity in preclinical models highlights the therapeutic potential of targeting CDKs in oncology. While its clinical development was halted, the study of this compound provides valuable insights into the role of CDK1, CDK2, and CDK4 in cancer biology and serves as an important reference for the ongoing development of novel CDK inhibitors for cancer therapy. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the mechanism and evaluation of this class of compounds.
References
AG-024322: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a broad spectrum of human tumor cell lines. As a pan-CDK inhibitor, it primarily targets CDK1, CDK2, and CDK4 with high affinity, leading to cell cycle arrest and subsequent induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which this compound elicits programmed cell death, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: CDK Inhibition and Rb Dephosphorylation
Uncontrolled cell proliferation, a hallmark of cancer, is often driven by the dysregulation of CDKs. These kinases, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell through its various phases. This compound, as an ATP-competitive inhibitor, effectively blocks the catalytic activity of CDK1, CDK2, and CDK4.[1]
A primary and critical substrate of the G1-phase CDKs (CDK2 and CDK4) is the Retinoblastoma tumor suppressor protein (Rb). In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry and cell cycle progression.[2][3] The inhibition of CDK2 and CDK4 by this compound prevents the hyperphosphorylation of Rb, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest.
Induction of the Apoptotic Cascade
The sustained cell cycle arrest initiated by this compound ultimately triggers the intrinsic pathway of apoptosis. The dephosphorylation of Rb, particularly at residues like threonine-821, has been shown to be a requirement for apoptosis induced by CDK inhibitors.[2][4] The liberation and subsequent activation of the E2F1 transcription factor, due to hypophosphorylated Rb, is a key event that links cell cycle arrest to apoptosis. E2F1 can directly transactivate a number of pro-apoptotic genes, initiating the downstream caspase cascade.[5]
The apoptotic pathway induced by this compound is hypothesized to proceed as follows:
-
Inhibition of CDK1, CDK2, and CDK4: this compound binds to the ATP-binding pocket of these CDKs, inhibiting their kinase activity.
-
Hypophosphorylation of Rb: The inhibition of CDK2 and CDK4 leads to the accumulation of hypophosphorylated, active Rb.
-
Activation of E2F1: Active Rb releases the E2F1 transcription factor.
-
Transcriptional Upregulation of Pro-Apoptotic Genes: E2F1 drives the expression of pro-apoptotic members of the Bcl-2 family (e.g., Bax, Bak).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 proteins translocate to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane and the release of cytochrome c.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome and the activation of the initiator caspase-9.
-
Executioner Caspase Activation: Caspase-9 cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.
-
Cleavage of Cellular Substrates: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Ki (CDK1, CDK2, CDK4) | 1-3 nM | N/A (Enzymatic Assay) | [1] |
| IC50 (Antiproliferative) | 30-200 nM | Multiple human tumor cell lines | |
| IC50 (Functional Cellular Assay) | 120 nM | HCT-116 | [1] |
| TC50 (Human PBMCs) | 1.4 µM | Human Peripheral Blood Mononuclear Cells | [1] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Parameter | Dose | Model/Species | Result | Reference |
| Tumor Growth Inhibition (TGI) | 20 mg/kg | Human tumor xenografts | 32% to 86.4% TGI | [1] |
| TGI in MV522 Tumor Model | 20 mg/kg | MV522 xenograft | 65% TGI | [1] |
| No-Adverse-Effect Level (NOAEL) | 2 mg/kg | Cynomolgus monkeys | Mean plasma AUC(0-24.5) of 2.11 µg·h/mL | [6][7] |
| Toxicity at ≥6 mg/kg | ≥6 mg/kg | Cynomolgus monkeys | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury | [6][7] |
| Toxicity at 10 mg/kg | 10 mg/kg | Cynomolgus monkeys | Renal tubular degeneration | [6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-phospho-Rb, anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dephosphorylation of threonine-821 of the retinoblastoma tumor suppressor protein (Rb) is required for apoptosis induced by UV and Cdk inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-024322: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4.[1][2] These kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] By inhibiting these critical enzymes, this compound induces cell cycle arrest, leading to broad-spectrum anti-proliferative activity and the induction of apoptosis in preclinical cancer models.[2] This document provides a comprehensive overview of the preclinical data and findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and toxicological profile.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of CDK1, CDK2, and CDK4.[1][2] These kinases are responsible for phosphorylating key substrate proteins that regulate cell cycle progression. A primary substrate of CDK2 and CDK4 is the Retinoblastoma protein (Rb).[2] Phosphorylation of Rb by CDKs leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. By inhibiting CDK1, CDK2, and CDK4, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[2] This maintains the Rb-E2F complex, thereby blocking cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[2]
Figure 1: this compound Mechanism of Action
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System | Notes |
| Ki (CDK1) | 1-3 nM | Biochemical Assay | Potent enzymatic inhibition.[1] |
| Ki (CDK2) | 1-3 nM | Biochemical Assay | Potent enzymatic inhibition.[1] |
| Ki (CDK4) | 1-3 nM | Biochemical Assay | Potent enzymatic inhibition.[1] |
| IC50 | 120 nM | HCT-116 | Cellular growth inhibition.[1] |
| TC50 | 1.4 µM | Human PBMCs | Cellular toxicity.[1] |
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
| Model | Dose (mg/kg) | TGI (%) | Notes |
| MV522 | 20 (MTD) | 65% | Dose-dependent anti-tumor effects observed.[1] |
| MV522 | 10 (1/2 MTD) | 52% | Dose-dependent anti-tumor effects observed.[1] |
| Various | 20 | 32 - 86.4% | Significant anti-tumor efficacy in 8 of 9 models.[2] |
TGI: Tumor Growth Inhibition; MTD: Maximum Tolerated Dose
Table 3: Toxicology in Cynomolgus Monkeys
| Parameter | Dose (mg/kg) | Observation |
| NOAEL | 2 | No adverse effects observed.[3] |
| Toxicities | ≥ 6 | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at injection site.[3] |
| Renal Toxicity | 10 | Renal tubular degeneration (reversible).[3] |
NOAEL: No-Observed-Adverse-Effect Level. Dosing was a 30-minute IV infusion once daily for 5 days.
Table 4: Pharmacokinetics in Cynomolgus Monkeys
| Parameter | Value | Dose (mg/kg) |
| AUC(0-24.5) | 2.11 µg·h/mL | 2 |
| Terminal Half-life | 6.69 - 8.87 h | 2, 6, 10 |
Data from Day 5 of a 5-day daily IV infusion study.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols and may have been adapted for the specific studies cited.
In Vitro Kinase Assay (General Protocol)
Figure 2: In Vitro Kinase Assay Workflow
-
Reaction Setup : In a microplate, combine recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E), a generic kinase substrate (e.g., Histone H1), and a kinase assay buffer.
-
Inhibitor Addition : Add this compound at various concentrations (typically a serial dilution) to the wells.
-
Initiation : Start the kinase reaction by adding a mixture of ATP and MgCl2. For determining Ki, multiple ATP concentrations bracketing the Km value are used.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as filter-binding assays with radiolabeled ATP (³²P-ATP or ³³P-ATP), or luminescence-based assays like ADP-Glo™ that measure ADP production.
-
Data Analysis : Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value. Ki values are then calculated using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Cell Viability Assay (General Protocol for HCT-116)
-
Cell Seeding : Plate HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment : Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based reagent like CellTiter-Glo®.
-
Signal Quantification : After an appropriate incubation period with the reagent, measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis : Normalize the data to vehicle-treated control wells and plot the percentage of cell viability against the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Human Tumor Xenograft Study (General Protocol)
Figure 3: Human Tumor Xenograft Study Workflow
-
Cell Implantation : Subcutaneously implant human tumor cells (e.g., MV522 lung carcinoma) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Staging : Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing : Randomize mice into treatment and control groups. Administer this compound intravenously at specified doses (e.g., 10 and 20 mg/kg) according to a defined schedule. The control group receives the vehicle.
-
Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.
-
Data Analysis : At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Pharmacodynamic Assessment : For pharmacodynamic studies, tumors are collected at various time points after dosing to analyze target engagement and downstream effects via immunohistochemistry (IHC) for phospho-Rb, Ki67 (a proliferation marker), and TUNEL (to detect apoptosis).[2]
Summary and Conclusion
The preclinical data for this compound demonstrate that it is a potent inhibitor of CDK1, CDK2, and CDK4, with significant anti-proliferative activity across a broad range of human tumor xenograft models.[1][2] The mechanism of action is well-defined, involving the inhibition of Rb phosphorylation, which leads to cell cycle arrest.[2] The anti-tumor efficacy observed in vivo correlates well with target modulation in the tumor tissue.[2] A toxicology study in cynomolgus monkeys has established a no-adverse-effect level and characterized the dose-limiting toxicities, which are consistent with the mechanism of action (e.g., bone marrow hypocellularity).[3] These findings supported the progression of this compound into clinical development as a potential anti-cancer therapeutic.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of in vitro and in vivo metabolism of this compound, a novel cyclin-dependent kinase (CDK) [scirp.org]
AG-024322: A Pan-CDK Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive, small-molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. By inhibiting the catalytic activity of CDK1, CDK2, and CDK4, this compound disrupts the orderly progression of the cell cycle, leading to cell cycle arrest and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor development.
Introduction
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, govern the transitions between different phases of the cell cycle.[2] Given their central role in cell proliferation, CDKs have emerged as attractive targets for cancer therapy.[3][4]
This compound is a multi-targeted or "pan"-CDK inhibitor that has demonstrated potent and broad-spectrum anti-proliferative activity in preclinical models.[1] Its ability to inhibit multiple CDKs involved in different stages of the cell cycle suggests a potential for broad therapeutic application across various cancer types. This guide will delve into the technical details of this compound, from its biochemical and cellular activity to its in vivo efficacy and pharmacokinetic profile.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of CDK1, CDK2, and CDK4, thereby preventing the phosphorylation of their respective substrates.[1] This inhibition disrupts the following key cell cycle transitions:
-
G1/S Transition: CDK4, in complex with cyclin D, and CDK2, in complex with cyclin E, phosphorylate the retinoblastoma protein (Rb).[2] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry.[5] By inhibiting CDK4 and CDK2, this compound prevents Rb phosphorylation, leading to G1 arrest.
-
S-Phase Progression: The CDK2/cyclin A complex is crucial for the initiation and progression of DNA replication during the S-phase.[6] Inhibition of CDK2 by this compound can impede DNA synthesis.
-
G2/M Transition: The CDK1/cyclin B complex is the master regulator of the G2 to mitosis (M) transition.[7] Inhibition of CDK1 by this compound results in G2/M arrest.
The culmination of these effects is a halt in cell proliferation and, in many cancer cell lines, the induction of programmed cell death (apoptosis).[1]
Data Presentation
Biochemical Activity
This compound demonstrates potent inhibition of the primary cell cycle CDKs with high affinity.
| Target | Ki (nM) |
| CDK1 | 1-3[1] |
| CDK2 | 1-3[1] |
| CDK4 | 1-3[1] |
Table 1: Biochemical Potency of this compound. Ki (inhibition constant) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.
Cellular Activity
The potent biochemical activity of this compound translates to effective inhibition of cancer cell proliferation and cytotoxicity in a variety of human tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Multiple Human Tumor Cell Lines | Various | 30 - 200[1] |
| Human PBMCs | Normal | 1400 (TC50) |
Table 2: Anti-proliferative and Cytotoxic Activity of this compound. IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound that inhibits cell proliferation by 50%. TC50 (half-maximal toxic concentration) represents the concentration that causes 50% toxicity to the cells.
In Vivo Efficacy
This compound has shown significant anti-tumor activity in preclinical xenograft models.
| Dose | Tumor Growth Inhibition (TGI) |
| 20 mg/kg | 32% - 86.4% |
Table 3: In Vivo Anti-tumor Efficacy of this compound. TGI is a measure of the reduction in tumor growth in treated animals compared to control animals.
Pharmacokinetics (in Cynomolgus Monkeys)
Pharmacokinetic studies in cynomolgus monkeys provide insights into the drug's absorption, distribution, metabolism, and excretion.
| Parameter | Value |
| No-Adverse-Effect Dose (5-day IV infusion) | 2 mg/kg[8] |
| Mean Plasma AUC(0-24.5) at 2 mg/kg | 2.11 µg·h/mL[8] |
| Terminal Half-life (Day 5) | 6.69 - 8.87 h[8] |
Table 4: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys. AUC (Area Under the Curve) represents the total drug exposure over time.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay (Ki Determination)
This protocol describes a radiometric filter binding assay to determine the inhibitory activity of this compound against CDK1, CDK2, and CDK4.
Materials:
-
Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK4/Cyclin D1.
-
Substrate: Histone H1 for CDK1 and CDK2; a C-terminal fragment of Rb for CDK4.[9]
-
[γ-33P]ATP.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT.
-
This compound stock solution in DMSO.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[10][11]
Materials:
-
Human tumor cell lines (e.g., HCT-116).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.[12]
Western Blotting for Rb Phosphorylation
This protocol is used to assess the phosphorylation status of Rb in cells treated with this compound.
Materials:
-
Human tumor cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Rb (Ser780, Ser795, Ser807/811), anti-total Rb, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human tumor cell line (e.g., MV522).
-
This compound formulation for intravenous administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control intravenously according to a predetermined schedule (e.g., daily for 5 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI).
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections.
-
TUNEL assay kit.
-
Proteinase K.
-
DAB substrate.
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval (e.g., by heating in citrate buffer).
-
Permeabilize the sections with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Incubate with a peroxidase-conjugated antibody that recognizes the labeled dUTP.
-
Add DAB substrate to visualize the apoptotic cells (brown staining).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the sections under a microscope to quantify the percentage of TUNEL-positive cells.
Ki67 Immunohistochemistry for Proliferation
Ki67 is a nuclear protein associated with cell proliferation. Its detection by immunohistochemistry is a common method to assess the proliferative index of a tumor.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections.
-
Anti-Ki67 primary antibody.
-
HRP-conjugated secondary antibody.
-
DAB substrate.
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the anti-Ki67 primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add DAB substrate to visualize Ki67-positive cells (brown nuclear staining).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the sections under a microscope to determine the percentage of Ki67-positive cells.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways affected by this compound and a typical experimental workflow.
Figure 1: G1/S transition pathway and points of inhibition by this compound.
Figure 2: G2/M transition pathway and inhibition by this compound.
Figure 3: A typical preclinical experimental workflow for characterizing a pan-CDK inhibitor.
Conclusion
This compound is a potent pan-CDK inhibitor with robust preclinical activity against a broad range of cancer cell lines and in vivo tumor models. Its mechanism of action, centered on the inhibition of key cell cycle kinases, provides a strong rationale for its development as a cancer therapeutic. The data and experimental protocols presented in this technical guide offer a comprehensive resource for the further investigation and development of this compound and other pan-CDK inhibitors. While the clinical development of some early pan-CDK inhibitors has faced challenges, a deeper understanding of their molecular effects and the identification of predictive biomarkers may yet unlock their therapeutic potential.[4] Further research into the nuanced roles of individual CDKs and the development of more selective inhibitors or rational combination strategies will be crucial for advancing this class of anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin E/cdk2 and cyclin A/cdk2 kinases associate with p107 and E2F in a temporally distinct manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of CDK4/cyclin D3 has implications for models of CDK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. researchgate.net [researchgate.net]
AG-024322: A Technical Guide to its Inhibition of Cyclin-Dependent Kinases 1, 2, and 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cyclin-dependent kinase (CDK) inhibitor, AG-024322, with a specific focus on its inhibitory activity against CDK1, CDK2, and CDK4. This compound is a potent, ATP-competitive, multi-targeted CDK inhibitor that has demonstrated broad-spectrum anti-proliferative activity.[1] This document details its binding affinities (Ki values), a representative experimental protocol for determining these values, and the signaling pathways affected.
Data Presentation: Inhibitory Potency (Ki) of this compound
The inhibitory constant, Ki, is a measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value indicates a stronger binding affinity. This compound exhibits potent inhibition of the major cell cycle kinases CDK1, CDK2, and CDK4, with Ki values in the low nanomolar range.
| Target Kinase | Ki Value (nM) |
| CDK1 | 1 - 3 |
| CDK2 | 1 - 3 |
| CDK4 | 1 - 3 |
| Data sourced from MedChemExpress and AACR Journals proceedings.[1][2] |
Experimental Protocols: Determination of CDK Inhibitory Activity
While the precise, proprietary protocols for this compound are not publicly available, a representative methodology for determining the Ki values for a CDK inhibitor can be constructed based on standard biochemical kinase assays. The following is a detailed, generalized protocol.
Objective: To determine the inhibitory constant (Ki) of this compound against CDK1, CDK2, and CDK4.
Principle: The assay measures the ability of this compound to compete with ATP for binding to the active site of the CDK/cyclin complex, thereby inhibiting the phosphorylation of a substrate. The rate of phosphorylation is typically measured using a luminescent or fluorescent readout that quantifies the amount of ADP produced or the amount of phosphorylated substrate.
Materials:
-
Enzymes: Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK4/Cyclin D1 complexes.
-
Substrates: Histone H1 for CDK1, Retinoblastoma protein (Rb) fragment for CDK2 and CDK4.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: e.g., 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.
-
Detection Reagent: e.g., ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplates: 96-well or 384-well plates.
-
Plate Reader: Capable of luminescence or fluorescence detection.
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations. A typical starting range would be from 10 µM down to picomolar concentrations.
-
Include a DMSO-only control (vehicle control) and a no-enzyme control.
-
-
Assay Reaction:
-
To the wells of the microplate, add the diluted this compound or vehicle control.
-
Add the specific CDK/cyclin enzyme complex to each well.
-
Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP. The ATP concentration should be close to the Km value for each respective kinase to ensure competitive binding conditions.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the enzyme activity using the chosen detection reagent. For an ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate (ATP) concentration and Km is the Michaelis constant of the enzyme for the substrate.
-
-
Mandatory Visualizations
Experimental Workflow for Ki Determination
References
The Antineoplastic and Cytotoxic Profile of AG-024322: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant antineoplastic and cytotoxic effects in preclinical studies. This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, quantitative efficacy and toxicity data, and detailed experimental methodologies. Through the inhibition of key cell cycle regulators—CDK1, CDK2, and CDK4—this compound induces cell cycle arrest and apoptosis, positioning it as a molecule of interest in oncology research. This guide is intended to serve as a resource for researchers and drug development professionals investigating CDK inhibitors and their therapeutic potential.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its antineoplastic activity by selectively targeting and inhibiting cyclin-dependent kinases, which are pivotal enzymes in the regulation of the cell cycle.[1] Specifically, it is a potent inhibitor of CDK1, CDK2, and CDK4.[1][2] The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest, induction of apoptosis, and a subsequent halt in DNA replication and tumor cell proliferation.[1][3] The dysregulation of CDK activity is a common feature in many cancers, making them a rational target for therapeutic intervention.[4]
Signaling Pathway
The primary signaling pathway affected by this compound is the CDK-mediated cell cycle regulation pathway. In a normal cell cycle, the progression through different phases (G1, S, G2, M) is driven by the sequential activation of CDKs by their cyclin partners.[4][5] this compound's inhibition of CDK1, CDK2, and CDK4 disrupts these critical transitions.
-
G1/S Transition: CDK4, in complex with cyclin D, and subsequently CDK2, in complex with cyclin E, phosphorylate the retinoblastoma protein (Rb).[5][6] This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and S-phase entry.[5] By inhibiting CDK4 and CDK2, this compound prevents Rb phosphorylation, maintaining it in its active, E2F-bound state, thus causing a G1 cell cycle arrest.
-
S/G2 and G2/M Transitions: CDK2 complexed with cyclin A is important for progression through the S phase, while CDK1 (also known as CDC2) complexed with cyclin A and B is essential for the G2/M transition and entry into mitosis.[5][6] Inhibition of CDK1 and CDK2 by this compound can therefore also lead to arrest at these later stages of the cell cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and toxicity of this compound from preclinical studies.
Table 1: In Vitro Potency and Cytotoxicity
| Parameter | Cell Line/System | Value | Reference |
| Ki (CDK1, CDK2, CDK4) | Enzyme Assays | 1-3 nM | [2] |
| IC50 | HCT-116 cells | 120 nM | [2] |
| TC50 (Viability) | Human PBMCs | 1.4 µM | [2] |
Table 2: In Vivo Antitumor Activity in Human Tumor Xenograft Models
| Tumor Model | Dose | Outcome | Reference |
| Various Origins | 20 mg/kg | 32% to 86.4% Tumor Growth Inhibition (TGI) | [2] |
| MV522 | 20 mg/kg | 65% TGI | [2] |
| MV522 | 1/2 MTD | 52% TGI | [2] |
| MV522 | 1/4 MTD | Slight anti-tumor activity | [2] |
Table 3: Toxicology and Pharmacokinetics in Cynomolgus Monkeys
| Parameter | Dose | Observation | Reference |
| No-Adverse-Effect-Level (NOAEL) | 2 mg/kg | - | [7] |
| Plasma AUC(0-24.5) at NOAEL | 2 mg/kg | 2.11 µg·h/mL | [2][7] |
| Toxic Effects | ≥ 6 mg/kg | Pancytic bone marrow hypocellularity, lymphoid depletion, swelling at IV site | [2][7] |
| Toxic Effects | 10 mg/kg | Renal tubular degeneration | [2][7] |
| Terminal Half-life (Day 5) | 2, 6, 10 mg/kg | 6.69 to 8.87 hours | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies derived from the available literature on this compound.
In Vivo Toxicology and Pharmacokinetic Studies in Cynomolgus Monkeys
This protocol is based on the study evaluating the toxicity of this compound when administered via intravenous infusion.[7]
-
Animal Model: Male and female cynomolgus monkeys.
-
Formulation: this compound dissolved in aqueous 5% dextrose, pH 3.8.
-
Dosing Regimen:
-
Once daily 30-minute intravenous (IV) infusion for 5 consecutive days.
-
Dose levels: 2, 6, and 10 mg/kg (equivalent to 24, 72, and 120 mg/m², respectively).
-
A control group received the vehicle alone.
-
-
Study Groups:
-
Main study group: Three animals/sex/group necropsied on day 6.
-
Reversal cohort: Two animals/sex/group at 6 and 10 mg/kg necropsied on day 22 (after a 17-day recovery period).
-
-
Endpoints:
-
Toxicity: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, and gross and microscopic pathology.
-
Pharmacokinetics: Plasma concentrations of this compound were determined at various time points to calculate parameters such as AUC and half-life.
-
In Vitro Cytotoxicity and Cell Viability Assays
While specific, detailed protocols for this compound are not fully available, a general methodology for assessing cytotoxicity can be outlined based on standard practices.[8][9]
-
Cell Culture:
-
Human cancer cell lines (e.g., HCT-116) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Cells are treated with the compound for a specified duration (e.g., 24 hours).
-
-
Viability/Cytotoxicity Measurement:
-
ATP Content Assay (for Viability): The viability of cells, such as human PBMCs, can be measured by quantifying the ATP content, which correlates with the number of metabolically active cells.[2] A commercially available kit (e.g., CellTiter-Glo®) is typically used.
-
Lactate Dehydrogenase (LDH) Assay (for Cytotoxicity): This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[8]
-
Dye Exclusion Assays: Using membrane-impermeable dyes like 7-AAD or propidium iodide allows for the quantification of dead cells via flow cytometry or fluorescence microscopy.[10]
-
-
Data Analysis:
-
The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) or the half-maximal toxic concentration (TC₅₀) by plotting the percentage of viability or cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.
-
Clinical Development and Status
This compound entered a Phase I clinical trial to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors or non-Hodgkin's lymphoma.[3][11] The trial involved administering the drug intravenously for 5 days every 3 weeks.[11] However, the development of this compound was discontinued in 2007 as it failed to achieve an acceptable clinical endpoint.[5] The lack of success of early non-selective CDK inhibitors like this compound has been attributed to factors including a lack of clear understanding of the in vivo mechanism of action and toxicities limiting their clinical utility.[5][12]
Conclusion
This compound is a potent pan-CDK inhibitor with demonstrated antineoplastic and cytotoxic effects in preclinical models. Its mechanism of action through the inhibition of CDK1, CDK2, and CDK4 leads to cell cycle arrest and apoptosis. While it showed promise in early studies, its clinical development was halted. The data and methodologies presented in this guide provide a valuable resource for the scientific community, contributing to the broader understanding of CDK inhibition as a therapeutic strategy in oncology and informing the development of next-generation, more selective CDK inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njms.rutgers.edu [njms.rutgers.edu]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 9. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. A Phase I Safety, Pharmacokinetic and Pharmacodynamic Study of this compound, an Inhibitor of Cyclin-Dependent Kinase 1,2, and 4, Administered Intravenously Daily for 5 Days Every 3 Weeks to Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for AG-024322 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK1, CDK2, and CDK4.[1] These kinases are crucial regulators of cell cycle progression, and their inhibition by this compound leads to cell cycle arrest and apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cell-based viability assay, cell cycle analysis, and a Western blot protocol to assess the phosphorylation of a key CDK substrate.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of this compound against various targets.
| Target | Assay Type | Value | Cell Line/System | Reference |
| CDK1 | Kinase Inhibition (Ki) | 1-3 nM | Cell-free | [1] |
| CDK2 | Kinase Inhibition (Ki) | 1-3 nM | Cell-free | [1] |
| CDK4 | Kinase Inhibition (Ki) | 1-3 nM | Cell-free | [1] |
| HCT-116 cells | Growth Inhibition (IC50) | 120 nM | Human colon carcinoma | [1] |
| Human PBMCs | Cytotoxicity (TC50) | 1.4 µM | Human peripheral blood mononuclear cells | [1] |
Signaling Pathway
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the direct inhibitory effect of this compound on CDK1, CDK2, and CDK4 activity.
Workflow Diagram:
Materials:
-
Recombinant human CDK1/CycB, CDK2/CycA, CDK4/CycD1 (e.g., from Promega, Carna Biosciences)
-
CDK substrate peptide (e.g., Histone H1, Rb-derived peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these in kinase buffer to achieve the desired final concentrations in the assay.
-
Kinase Reaction Setup:
-
Prepare a kinase/substrate solution in kinase buffer. The final concentration of the kinase and substrate should be optimized based on the manufacturer's recommendations and preliminary experiments.
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km for the specific kinase.
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells, such as the HCT-116 human colon carcinoma cell line.
Materials:
-
HCT-116 cells
-
McCoy's 5A Medium (or other appropriate medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~60% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a DMSO vehicle control for 24 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Phospho-Rb
This protocol assesses the inhibition of CDK4/6 activity in cells by measuring the phosphorylation status of the Retinoblastoma protein (Rb), a key substrate.
Workflow Diagram:
Materials:
-
Cancer cell line (e.g., HCT-116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as described for the cell cycle analysis (a shorter time point, e.g., 4-8 hours, may be sufficient).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities. Normalize the phospho-Rb signal to the total Rb or β-actin signal to determine the dose-dependent effect of this compound on Rb phosphorylation.
-
References
AG-024322 cell culture concentration and dosage
Introduction
AG-024322 is a potent, ATP-competitive, and cell-permeable pan-cyclin-dependent kinase (CDK) inhibitor.[1] It demonstrates high affinity for several key regulators of the cell cycle, particularly CDK1, CDK2, and CDK4, with Ki values in the low nanomolar range.[1] By inhibiting these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and induction of apoptosis in cancer cells.[2] This makes it a valuable tool for cancer research and a potential therapeutic agent.[2][3] Preclinical studies have shown its broad-spectrum anti-tumor activity in various cancer models.[1]
Mechanism of Action
This compound selectively inhibits CDK1, CDK2, and CDK4, which are serine/threonine kinases essential for the regulation of cell cycle transitions.[2] These kinases, in complex with their regulatory cyclin partners, phosphorylate key substrates to drive the cell through G1/S and G2/M phases. By blocking the ATP-binding site of these CDKs, this compound prevents the phosphorylation of their substrates, thereby halting cell cycle progression.[1] This targeted inhibition ultimately leads to the suppression of tumor cell proliferation.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/Target | Reference |
| Ki | 1-3 nM | CDK1, CDK2, CDK4 | [1] |
| IC50 | 120 nM | HCT-116 cells (growth inhibition) | [1] |
| IC50 | 0.1-0.3 µM | CDK1, CDK2, CDK4 (biochemical assay) | [4] |
| TC50 | 1.4 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of a cancer cell line using a colorimetric MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration (typically ≤ 0.1%).
-
Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Add 100 µL of solubilization solution to each well. d. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against a specific CDK enzyme.
Materials:
-
This compound
-
Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for other detection methods)
-
DMSO
-
96-well assay plates
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Reagents: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in kinase assay buffer to achieve a range of concentrations. c. Prepare a solution of the CDK/cyclin complex and the substrate in the kinase assay buffer. d. Prepare an ATP solution (containing [γ-32P]ATP if using radiometric detection) in the kinase assay buffer.
-
Kinase Reaction: a. To each well of a 96-well plate, add the diluted this compound or vehicle control (DMSO). b. Add the CDK/cyclin complex and substrate solution to each well. c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding the ATP solution to each well. e. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection of Kinase Activity: a. Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter. b. Non-Radiometric Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits CDKs, blocking cell cycle progression.
Caption: Workflow for determining the IC50 of this compound in cultured cells.
References
Application Notes and Protocols for Detecting AG-024322-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK1, CDK2, and CDK4, exhibiting Ki values in the low nanomolar range.[1] Its activity disrupts the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis, making it a compound of interest in oncology research.[1] These application notes provide detailed protocols for the detection and quantification of apoptosis induced by this compound in cancer cell lines. The methodologies described herein are standard techniques for assessing programmed cell death and can be adapted for various experimental setups.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of CDKs 1, 2, and 4.[1] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.[2] The sustained cell cycle arrest can trigger the intrinsic apoptosis pathway. While the precise downstream signaling cascade of this compound is not fully elucidated, the general mechanism for pan-CDK inhibitors involves the modulation of Bcl-2 family proteins. Inhibition of CDKs can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[3][4][5][6] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[7] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and -7.[8][9] These executioner caspases are responsible for the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Researchers should note that optimal concentrations and incubation times for inducing apoptosis will be cell-line dependent and should be determined empirically.
| Parameter | Value | Cell Line/System | Reference |
| Ki (CDK1) | 1-3 nM | Enzymatic Assay | [1] |
| Ki (CDK2) | 1-3 nM | Enzymatic Assay | [1] |
| Ki (CDK4) | 1-3 nM | Enzymatic Assay | [1] |
| IC50 (Growth Inhibition) | 120 nM | HCT-116 | [1] |
| No-Adverse-Effect Dose (in vivo) | 2 mg/kg | Cynomolgus Monkeys | [10] |
Experimental Protocols
Herein are detailed protocols for commonly used assays to detect and quantify apoptosis induced by this compound.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Determine the cell concentration and adjust to 1 x 106 cells/mL in 1X Annexin V Binding Buffer.
-
To 100 µL of the cell suspension (1 x 105 cells), add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Treated and untreated cells on coverslips or slides
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves: a. Equilibrating the cells with the provided equilibration buffer. b. Incubating the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 activity assay kit (containing a fluorogenic or colorimetric caspase-3/7 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Cell lysis buffer
-
Treated and untreated cells
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a supplied lysis buffer and incubating on ice.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Prepare the caspase-3/7 substrate reaction mixture as per the kit's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The signal intensity is proportional to the caspase-3/7 activity in the sample.
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For cytochrome c release, perform subcellular fractionation to separate the mitochondrial and cytosolic fractions before running the Western blot. An increase in cytosolic cytochrome c is indicative of apoptosis.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Analysis of Bax and Bcl-2 expression in p53-immunopositive breast cancers [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by AG-024322 Using Flow Cytometry
For Research Use Only.
Introduction
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle.[1] Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, making them attractive targets for cancer therapy.[1][2] AG-024322 is a potent, multi-targeted inhibitor of CDK1, CDK2, and CDK4, with Ki values in the nanomolar range.[1][3] By inhibiting these key kinases, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein and other crucial substrates, leading to cell cycle arrest and induction of apoptosis.[1][4][5] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells.[6][7] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[6] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) DNA content, having completed DNA replication and are in or about to enter mitosis.
Treatment of cancer cells with this compound is expected to cause an accumulation of cells in the G1 and G2/M phases of the cell cycle, reflecting the inhibition of CDK2/CDK4 (regulating G1/S transition) and CDK1 (regulating G2/M transition).
Materials and Reagents
-
This compound (MedChemExpress, Cat. No. HY-10186)
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer tubes
-
Flow cytometer
Experimental Protocols
Cell Culture and Treatment
-
Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
Cell Staining for Flow Cytometry
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include any apoptotic cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cells to flow cytometer tubes.
Flow Cytometry Analysis
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse-width vs. pulse-area plot to exclude doublets.
-
Analyze the cell cycle distribution of the single-cell population using appropriate software (e.g., FlowJo, ModFit LT).
Data Presentation
The following table presents illustrative data on the effect of this compound on the cell cycle distribution of a hypothetical cancer cell line after 24 hours of treatment. This data is representative of the expected outcome of a pan-CDK inhibitor.
| This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle Control) | 45.2 | 35.8 | 19.0 |
| 50 | 58.9 | 20.1 | 21.0 |
| 100 | 65.4 | 12.3 | 22.3 |
| 200 | 72.1 | 5.7 | 22.2 |
Visualizations
Caption: Workflow for analyzing cell cycle effects of this compound.
Caption: this compound inhibits CDK1, 2, and 4, blocking cell cycle progression.
Conclusion
This compound is a potent pan-CDK inhibitor that effectively induces cell cycle arrest in cancer cells. The protocol described in this application note provides a reliable method for quantifying the effects of this compound on cell cycle distribution using flow cytometry. This analysis is a critical step in the preclinical evaluation of this and other cell cycle-targeted therapeutic agents.
References
- 1. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes and Protocols for AG-024322 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and use of AG-024322 in preclinical animal studies. This compound is a potent, ATP-competitive, and selective pan-cyclin-dependent kinase (CDK) inhibitor targeting CDK1, CDK2, and CDK4 with Kᵢ values in the 1-3 nM range.[1] By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest and apoptosis, leading to broad-spectrum anti-tumor activity.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Specifically, it targets CDK1, CDK2, and CDK4.[1] Inhibition of these kinases disrupts the cell division cycle, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2]
Signaling Pathway
References
- 1. Characterization of in vitro and in vivo metabolism of this compound, a novel cyclin-dependent kinase (CDK) [scirp.org]
- 2. A Phase I Safety, Pharmacokinetic and Pharmacodynamic Study of this compound, an Inhibitor of Cyclin-Dependent Kinase 1,2, and 4, Administered Intravenously Daily for 5 Days Every 3 Weeks to Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
Application Notes and Protocols for AG-024322-Induced G1 Phase Cell Cycle Arrest
For researchers, scientists, and drug development professionals, AG-024322 is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs) with significant potential in cancer therapy.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to induce G1 phase cell cycle arrest in cancer cell lines.
Introduction
This compound is an ATP-competitive pan-CDK inhibitor that demonstrates high potency against key cell cycle kinases: CDK1, CDK2, and CDK4, with Ki values in the nanomolar range.[2] By inhibiting these kinases, this compound effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for the G1 to S phase transition in the cell cycle.[1] This inhibition leads to G1 phase cell cycle arrest and, in many cases, induction of apoptosis, highlighting its broad anti-proliferative activity across various human tumor cell lines.[1]
Summary of Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Ki (CDK1) | 1-3 nM | Enzyme Assay | [1][2] |
| Ki (CDK2) | 1-3 nM | Enzyme Assay | [1][2] |
| Ki (CDK4) | 1-3 nM | Enzyme Assay | [1][2] |
| IC50 | 30-200 nM | Multiple Human Tumor Cell Lines | [1] |
| IC50 | 120 nM | HCT-116 | [2] |
| TC50 | 1.4 µM | Human PBMCs | [2] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Tumor Model | Reference |
| Tumor Growth Inhibition (TGI) | 32% - 86.4% | Human Tumor Xenografts | [2] |
| TGI | 65% | MV522 Tumor Model | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow to assess its effects on the cell cycle.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., a dose-response from 30 nM to 200 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the emission in the red channel (typically ~610 nm).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak with a corresponding decrease in the S and G2/M peaks indicates G1 phase arrest.
Protocol 2: Western Blotting for Phospho-Rb
This protocol is used to assess the phosphorylation status of the Retinoblastoma protein (Rb), a direct downstream target of CDKs inhibited by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser780)
-
Rabbit anti-total Rb
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To assess total Rb and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies. A decrease in the phospho-Rb signal relative to the total Rb signal in this compound-treated samples indicates inhibition of CDK activity.
Protocol 3: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on CDK2/Cyclin E or CDK4/Cyclin D1 activity.
Materials:
-
Recombinant active CDK2/Cyclin E or CDK4/Cyclin D1 enzyme
-
Rb protein (or a peptide substrate, e.g., Histone H1)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
ATP (non-radioactive)
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microfuge tube, set up the kinase reactions as follows:
-
Kinase assay buffer
-
Substrate (e.g., 1 µg Rb protein)
-
Varying concentrations of this compound (e.g., from 0.1 nM to 1 µM)
-
Recombinant CDK enzyme
-
-
Initiation of Reaction:
-
Pre-incubate the above mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP (final concentration typically 10-100 µM).
-
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes.
-
Termination of Reaction: Stop the reaction by adding Laemmli sample buffer.
-
Analysis:
-
Boil the samples and resolve them by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
-
Quantification: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration and calculate the IC50 value of this compound for the specific CDK.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment.
References
Application Notes and Protocols: Measuring the Effects of AG-024322 on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive, and selective pan-cyclin-dependent kinase (CDK) inhibitor with demonstrated anti-proliferative activity across a spectrum of human tumor cell lines.[1][2] This molecule targets key regulators of the cell cycle, specifically CDK1, CDK2, and CDK4, with high affinity, leading to cell cycle arrest and induction of apoptosis.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on cell proliferation, utilizing standard in vitro assays. The provided methodologies for MTT, BrdU, and CFSE assays, along with cell cycle analysis, will enable researchers to effectively characterize the cytostatic and cytotoxic effects of this compound.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of CDK1, CDK2, and CDK4.[1][2] These kinases are pivotal for the progression of the cell cycle. CDK4, in complex with cyclin D, initiates the phosphorylation of the retinoblastoma protein (Rb) in the G1 phase, a critical step for entry into the S phase. CDK2, complexed with cyclin E and then cyclin A, further phosphorylates Rb and is essential for the G1/S transition and S phase progression. CDK1, paired with cyclin B, is the primary driver of the G2/M transition and mitosis. By inhibiting these key kinases, this compound effectively halts the cell cycle at multiple checkpoints, preventing DNA replication and cell division, which ultimately leads to apoptosis in cancer cells.[1]
Data Presentation: Quantitative Effects of this compound
The inhibitory effects of this compound on cell proliferation are dose-dependent and vary across different cancer cell lines. The following tables summarize the known quantitative data for this compound.
| Parameter | Value | Target | Assay |
| Ki | 1-3 nM | CDK1, CDK2, CDK4 | Enzymatic Assay |
| IC50 | 120 nM | Cell Growth | HCT-116 Cell Proliferation Assay |
| IC50 Range | 30 - 200 nM | Cell Proliferation | Multiple Human Tumor Cell Lines |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the biochemical and cellular potency of this compound.
As a pan-CDK inhibitor, this compound has been observed to cause cell cycle arrest at multiple stages. The specific phase of arrest can be cell-type dependent.
| Cell Line | Treatment Concentration | Observed Effect |
| Multiple Human Tumor Cell Lines | Varies | Arrest at multiple stages of the cell cycle |
Table 2: Effects of this compound on Cell Cycle Progression. This table highlights the compound's ability to induce cell cycle arrest.
Experimental Protocols
The following are detailed protocols for commonly used assays to measure the effects of this compound on cell proliferation.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
BrdU Incorporation Assay
This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA, directly reflecting cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired incubation period with this compound, add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the medium, and for suspension cells, centrifuge the plate. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing solution and wash the wells. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody and Substrate: Wash the wells and add 100 µL of HRP-conjugated secondary antibody. After a 30-minute incubation and subsequent washes, add 100 µL of TMB substrate.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Determine the level of BrdU incorporation as a measure of cell proliferation and calculate the IC50 value.
CFSE Cell Proliferation Assay
This assay utilizes the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) to track cell division. With each cell division, the fluorescence intensity of CFSE is halved.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
CFSE stock solution (in DMSO)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Labeling: Resuspend cells in pre-warmed PBS containing CFSE at a final concentration of 1-10 µM. Incubate for 15-20 minutes at 37°C.
-
Quenching: Add an equal volume of complete culture medium to quench the unbound CFSE.
-
Cell Seeding and Treatment: Wash the cells and seed them in appropriate culture vessels. Treat with various concentrations of this compound.
-
Incubation: Incubate for a period that allows for several cell divisions (e.g., 3-5 days).
-
Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Analyze the histogram of CFSE fluorescence to identify distinct peaks representing successive generations of divided cells.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in culture dishes and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to the vehicle control.
Disclaimer
These protocols provide a general framework. Optimal conditions, such as cell seeding density, compound concentrations, and incubation times, should be determined empirically for each cell line and experimental setup. Always handle this compound and other chemical reagents with appropriate safety precautions.
References
Troubleshooting & Optimization
AG-024322 solubility and stability issues
Welcome to the technical support center for AG-024322. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound, a potent ATP-competitive pan-CDK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive pan-CDK inhibitor that targets cell cycle kinases CDK1, CDK2, and CDK4 with high affinity (Ki values in the 1-3 nM range).[1] Its primary mechanism of action is the inhibition of these cyclin-dependent kinases, which are crucial for cell cycle progression. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis, leading to its anti-tumor activity.[2]
Q2: What are the recommended solvents for dissolving this compound?
For in vitro studies, this compound is soluble in DMSO at a concentration of 100 mg/mL (238.98 mM). It is important to use newly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For in vivo applications, specific formulations are required to ensure solubility and bioavailability.
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound in DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C.[1] To ensure the integrity of the compound, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For in vivo working solutions, it is best to prepare them fresh on the day of use.[1]
Q4: I am observing precipitation when preparing my this compound solution. What can I do?
Precipitation can occur, especially when preparing aqueous dilutions from a DMSO stock. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure that the DMSO used for the initial stock solution is of high quality and not hydrated.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound and other CDK inhibitors.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cell-based assays. | Compound Instability: The compound may be degrading in the culture medium over long incubation times. | - Prepare fresh dilutions from a frozen stock for each experiment.- Consider replenishing the medium with a fresh compound for longer incubation periods (e.g., > 48 hours). |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. | - Ensure a homogenous single-cell suspension before plating.- Optimize and standardize the cell seeding density for your specific cell line and assay duration. | |
| Assay Type: ATP-based viability assays may not accurately reflect the cytostatic effect of CDK inhibitors. | - CDK inhibitors often cause cell cycle arrest without immediate cell death, which can lead to an increase in cell size and ATP levels. - Consider using assays that measure cell count (e.g., crystal violet staining, automated cell counting) or DNA synthesis (e.g., BrdU incorporation) for more accurate potency determination. | |
| Low potency or lack of effect in cellular assays. | Rb-Deficient Cell Line: The cell line may lack a functional Retinoblastoma (Rb) protein, a key substrate for CDK4/6. | - Confirm the Rb status of your cell line. Cell lines with deficient Rb are often intrinsically resistant to CDK4/6 inhibition. |
| Insufficient Drug Concentration or Incubation Time: The concentration may be too low or the exposure too short to elicit a response. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment to determine the optimal incubation time for observing the desired effect (e.g., cell cycle arrest). | |
| Precipitation in cell culture media. | Low Aqueous Solubility: this compound has low solubility in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | - Ensure the final DMSO concentration in your cell culture medium is sufficient to keep the compound in solution (typically ≤ 0.5%).- Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, you may need to adjust the highest concentration tested or the vehicle formulation. |
Data and Protocols
Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (238.98 mM) | Use of ultrasonic treatment is recommended. Hygroscopic DMSO can affect solubility. |
| In Vivo Formulation 1 | ||
| 10% DMSO | ≥ 2.5 mg/mL (5.97 mM) | Prepare by adding each solvent one by one and mixing thoroughly. |
| 40% PEG300 | ||
| 5% Tween-80 | ||
| 45% Saline | ||
| In Vivo Formulation 2 | ||
| 10% DMSO | ≥ 2.5 mg/mL (5.97 mM) | Prepare by adding each solvent one by one and mixing thoroughly. |
| 90% Corn Oil |
Data sourced from MedChemExpress.[1]
Stability and Degradation
-
Storage Stability:
-
Metabolic Stability/Degradation:
-
In vitro studies have shown that this compound is metabolized primarily through two pathways:
-
Glucuronidation: Predominantly mediated by the UGT1A1 isoform.
-
Oxidation: Predominantly mediated by the CYP3A isoform.
-
-
These metabolic pathways are the primary routes of this compound degradation and elimination in a biological system.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 100 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Cell-Based Assay
-
Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the desired endpoint analysis (e.g., cell counting, cell cycle analysis by flow cytometry, or Western blotting for cell cycle markers).
Visualizations
This compound Mechanism of Action: Cell Cycle Inhibition
Caption: this compound inhibits CDK4/6, CDK2, and CDK1, blocking cell cycle progression.
Troubleshooting Workflow for Poor Compound Activity
Caption: A logical workflow for troubleshooting poor this compound activity in experiments.
References
AG-024322 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving issues encountered during experiments with the cyclin-dependent kinase (CDK) inhibitor, AG-024322.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive pan-CDK inhibitor that selectively targets CDK1, CDK2, and CDK4 with Ki values in the 1-3 nM range.[1] Its primary mechanism of action is the inhibition of these key enzymes that regulate cell cycle progression.[2] By inhibiting CDKs, this compound can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a subsequent reduction in tumor cell proliferation.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, specific formulations are required. Two example protocols are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a solubility of ≥ 2.5 mg/mL.[1]
-
10% DMSO and 90% Corn Oil, with a solubility of ≥ 2.5 mg/mL.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What kind of in vivo toxicity has been observed with this compound?
A3: In studies with cynomolgus monkeys, this compound administered via intravenous infusion showed a no-adverse-effect level (NOAEL) at a dose of 2 mg/kg.[3] At higher doses (≥6 mg/kg), observed toxicities included pancytic bone marrow hypocellularity, lymphoid depletion, and vascular injury at the injection site.[3] Renal tubular degeneration was observed at 10 mg/kg.[3] These effects were generally reversible.[3]
Troubleshooting Guide
Inconsistent Cell Viability Assay Results
Q: My cell viability assay results with this compound are inconsistent between experiments or show an unexpected increase in viability at certain concentrations. What could be the cause?
A: Inconsistent cell viability results can arise from several factors. Here are some common causes and troubleshooting steps:
-
Assay Type and Potential Artifacts:
-
Metabolic assays like MTT and XTT can be influenced by the metabolic state of the cells, which can be altered by drug treatment.[4][5] Some compounds can also directly interfere with the tetrazolium salt reduction, leading to inaccurate readings.[4]
-
Recommendation: Corroborate your findings using a different viability assay that relies on a distinct mechanism, such as a trypan blue exclusion assay (measures membrane integrity) or a crystal violet assay (measures total cell number).
-
-
Suboptimal Experimental Parameters:
-
Cell seeding density, media volume, and serum concentration can all impact drug sensitivity and assay performance.[6] Evaporation, particularly in the outer wells of a microplate, can concentrate the drug and affect cell viability.[6]
-
Recommendation: Optimize your seeding density to ensure cells are in the exponential growth phase during the experiment. Use a consistent media volume and consider leaving the outer wells of the plate filled with sterile water or media to minimize evaporation.
-
-
Compound Solubility and Stability:
-
Precipitation of this compound in the cell culture medium can lead to a lower effective concentration and variable results. While soluble in DMSO, it may precipitate in aqueous media.
-
Recommendation: Visually inspect your treatment wells for any signs of precipitation. If observed, consider preparing fresh dilutions or using a different solvent system if compatible with your cells. The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered.
-
Unexpected Cytotoxicity or Lack of Efficacy
Q: I am observing higher-than-expected cytotoxicity in my control cells or a complete lack of effect from this compound. What should I investigate?
A: These issues can be frustrating, but a systematic approach can help identify the root cause.
-
Solvent Toxicity:
-
High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your vehicle control and all treatment groups is consistent and at a non-toxic level (typically ≤ 0.5%).
-
-
Off-Target Effects:
-
While this compound is a potent CDK inhibitor, like many kinase inhibitors, it may have off-target effects that contribute to its cellular activity.[7][8][9] The observed phenotype may not be solely due to the inhibition of CDK1, 2, and 4.
-
Recommendation: To confirm that the observed effects are due to CDK inhibition, consider rescue experiments by overexpressing a drug-resistant form of the target CDK or use structurally different CDK inhibitors to see if they phenocopy the results of this compound.
-
-
Cell Line Specificity:
-
The sensitivity to CDK inhibitors can vary significantly between different cell lines due to their genetic background and the status of their cell cycle checkpoint proteins.
-
Recommendation: Profile the expression levels of key cell cycle proteins (e.g., cyclins, endogenous CDK inhibitors like p21 and p27) in your cell line to better understand its dependence on the CDKs targeted by this compound.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| CDK1 | Ki | 1-3 nM | [1] |
| CDK2 | Ki | 1-3 nM | [1] |
| CDK4 | Ki | 1-3 nM | [1] |
| HCT-116 cells | IC50 (Growth Inhibition) | 120 nM | [1] |
| Human PBMCs | TC50 (Viability) | 1.4 µM | [1] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) of this compound
| Tumor Model | Dose (mg/kg) | TGI (%) | Reference |
| Various Human Tumor Xenografts | 20 | 32 - 86.4 | [1] |
| MV522 | 20 | 65 | [1] |
| MV522 | 1/2 MTD | 52 | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-Rb (Pharmacodynamic Marker)
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Rb (a downstream target of CDKs) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in phospho-Rb levels indicates target engagement by this compound.
Visualizations
Caption: Mechanism of action of this compound in cell cycle inhibition.
Caption: Troubleshooting workflow for this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-024322 off-target effects and kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the experimental use of AG-024322, a potent, ATP-competitive pan-CDK inhibitor.
Kinase Profile of this compound
This compound is a multi-targeted cyclin-dependent kinase (CDK) inhibitor with high potency against key cell cycle kinases.[1][2] While extensive public data on its full kinome scan is limited, the primary target profile is well-defined.
On-Target Kinase Inhibition
This compound demonstrates potent inhibition of CDK1, CDK2, and CDK4, with Ki values in the low nanomolar range (1-3 nM).[1][2] This potent activity against G1/S and G2/M phase CDKs leads to cell cycle arrest and induction of apoptosis.[2][3]
Table 1: On-Target Kinase Inhibition of this compound
| Target Kinase | Ki (nM) | Biological Role |
| CDK1/Cyclin B | 1 - 3 | G2/M phase transition |
| CDK2/Cyclin E | 1 - 3 | G1/S phase transition, DNA replication |
| CDK2/Cyclin A | 1 - 3 | S phase progression |
| CDK4/Cyclin D1 | 1 - 3 | G1 phase progression |
Hypothetical Off-Target Kinase Profile
While specific off-target kinase profiling data for this compound is not extensively published, researchers should be aware of potential off-target effects common to multi-targeted kinase inhibitors. The following table presents a hypothetical but representative off-target profile for a pan-CDK inhibitor like this compound to aid in troubleshooting unexpected experimental outcomes.
Table 2: Hypothetical Off-Target Kinase Inhibition Profile for this compound
| Off-Target Kinase | IC50 (nM) | Potential Phenotypic Effect |
| GSK3β | 50 - 100 | Alterations in glycogen metabolism, Wnt signaling |
| Aurora Kinase A | 100 - 200 | Mitotic defects, polyploidy |
| PLK1 | 150 - 300 | Abnormal spindle formation, cytokinesis failure |
| VEGFR2 | > 500 | Anti-angiogenic effects |
| PDGFRβ | > 800 | Effects on cell growth and migration |
Disclaimer: This off-target profile is illustrative and based on the known selectivity patterns of similar kinase inhibitors. Researchers should perform their own comprehensive kinase profiling for definitive results.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general method for determining the in vitro potency of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound for on-target and off-target kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
This compound (dissolved in DMSO)
-
ATP (γ-³²P-ATP or for non-radioactive methods, cold ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the diluted this compound to the appropriate wells. Include DMSO-only wells as a negative control.
-
Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with γ-³²P-ATP for radioactive assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™, LanthaScreen™), follow the manufacturer's protocol for signal detection.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative activity of this compound in cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases, primarily CDK1, CDK2, and CDK4.[1][2] By inhibiting these kinases, it blocks cell cycle progression at the G1/S and G2/M checkpoints, leading to cell cycle arrest and apoptosis.[2][3]
Q2: At what concentration should I use this compound in my cell-based assays? A2: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment, typically ranging from 1 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay. In many human tumor cell lines, IC50 values for anti-proliferative activity range from 30 to 200 nM.[2]
Q3: Why was the clinical development of this compound discontinued? A3: The Phase I clinical trial for this compound was terminated because it failed to achieve an acceptable clinical endpoint. While the specific reasons are not detailed in the available public information, this could be due to a variety of factors, including lack of efficacy at tolerable doses or unforeseen toxicities.
Q4: What are the known in vivo toxicities of this compound? A4: Preclinical studies in cynomolgus monkeys have shown that this compound can cause dose-dependent toxicities. These include pancytic bone marrow hypocellularity, lymphoid depletion, and vascular injury at the injection site. At higher doses, renal tubular degeneration was observed. These findings are largely consistent with potent inhibition of CDKs, which are crucial for the proliferation of hematopoietic and lymphoid cells.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell viability assays.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivity to CDK inhibitors based on their genetic background (e.g., Rb status).
-
Troubleshooting Step: Confirm the Rb status of your cell line. Rb-proficient cell lines are generally more sensitive to CDK4/6 inhibition. Use a panel of cell lines with known genetic backgrounds to benchmark your results.
-
-
Possible Cause 2: Inaccurate drug concentration. The actual concentration of the inhibitor in the assay may be incorrect due to improper dilution or degradation.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. Verify the concentration of your stock solution.
-
-
Possible Cause 3: Off-target effects. At higher concentrations, off-target kinase inhibition may contribute to cytotoxicity, leading to a steeper dose-response curve than expected.
-
Troubleshooting Step: Correlate your findings with knockdown experiments (e.g., siRNA) of the primary targets (CDK1, 2, 4) to distinguish on-target from potential off-target effects. If unexpected phenotypes are observed, consider performing a kinase panel screen to identify potential off-targets.
-
Issue 2: Observed phenotype does not correlate with cell cycle arrest.
-
Possible Cause 1: Off-target signaling pathway modulation. this compound may be inhibiting other kinases that are involved in pathways unrelated to the cell cycle.
-
Troubleshooting Step: Refer to the hypothetical off-target profile (Table 2) and consider if the observed phenotype could be explained by inhibition of kinases like GSK3β or Aurora kinases. Perform western blots to probe the phosphorylation status of key substrates in these alternative pathways.
-
-
Possible Cause 2: Apoptosis induction masks cell cycle arrest. Potent induction of apoptosis can sometimes obscure clear cell cycle arrest profiles in flow cytometry analysis.
-
Troubleshooting Step: Perform time-course experiments to analyze cell cycle distribution at earlier time points after treatment. Co-stain with an apoptosis marker (e.g., Annexin V) to differentiate apoptotic cells from those arrested in a specific cell cycle phase.
-
Issue 3: In vivo experiments show higher toxicity than anticipated.
-
Possible Cause 1: Pharmacokinetic properties. The formulation or route of administration may lead to higher than expected exposure.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the Cmax and AUC of this compound in your animal model. Adjust dosing and scheduling based on this data.
-
-
Possible Cause 2: On-target toxicity in sensitive tissues. Tissues with high rates of cell proliferation, such as bone marrow and lymphoid tissues, are highly sensitive to CDK inhibition.
-
Troubleshooting Step: Monitor complete blood counts (CBCs) and perform histological analysis of sensitive organs. Consider intermittent dosing schedules to allow for recovery of these tissues.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits key CDKs in the cell cycle.
Experimental Workflow
Caption: Workflow for in vitro kinase profiling.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results.
References
Mechanisms of resistance to AG-024322
Welcome to the technical support center for AG-024322, a potent ATP-competitive pan-CDK inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential mechanisms of resistance and to offer troubleshooting support for experiments involving this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced sensitivity or acquired resistance to this compound in cell lines after prolonged treatment. | 1. Upregulation of drug efflux pumps: Increased expression of ABC transporters (e.g., P-glycoprotein/MDR1, MRP1) can reduce the intracellular concentration of this compound. | - Perform qPCR or Western blot to assess the expression levels of common ABC transporters in resistant versus parental cells.- Consider co-treatment with known inhibitors of these pumps to see if sensitivity is restored. |
| 2. Alterations in CDK targets: Mutations in the ATP-binding pocket of CDK1, CDK2, or CDK4 could reduce the binding affinity of this compound. | - Sequence the kinase domains of CDK1, CDK2, and CDK4 in resistant cells to identify potential mutations.- Perform in vitro kinase assays with recombinant mutant CDK proteins to assess their sensitivity to this compound. | |
| 3. Bypass signaling pathways: Activation of alternative signaling pathways that promote cell cycle progression independent of CDK1, CDK2, and CDK4 can confer resistance. | - Profile the activity of other cell cycle-related kinases (e.g., CDK6, CDK7) and upstream signaling pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) in resistant cells using Western blotting for key phosphorylated proteins.- Investigate the efficacy of combination therapies targeting these bypass pathways. | |
| 4. Alterations in cell cycle checkpoint proteins: Loss of functional Retinoblastoma (Rb) protein or overexpression of cyclins (e.g., Cyclin E) can uncouple the cell cycle from CDK regulation. | - Assess Rb phosphorylation status and total Rb protein levels by Western blot. Loss of Rb is a known mechanism of resistance to CDK4/6 inhibitors.[1][2]- Evaluate the expression levels of Cyclin D1, Cyclin E1, and Cyclin A2 by qPCR and Western blot. Amplification of the gene encoding Cyclin E1 (CCNE1) is associated with resistance to CDK2 inhibitors.[3][4] | |
| High background or off-target effects observed in experiments. | 1. Inappropriate concentration of this compound: Using a concentration that is too high can lead to inhibition of other kinases. | - Perform a dose-response curve to determine the optimal IC50 for your specific cell line. The IC50 for this compound in various human tumor cell lines ranges from 30 to 200 nM.[5]- Use the lowest effective concentration to minimize off-target effects. |
| 2. Cell line specific factors: The genetic background of the cell line can influence its response to pan-CDK inhibition. | - Characterize the baseline expression and mutation status of key cell cycle proteins (e.g., Rb, p53, cyclins, CDKs) in your cell line. | |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions: Factors such as cell density, passage number, and serum concentration can affect the cellular response to treatment. | - Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| 2. Instability of this compound in solution: Improper storage or handling can lead to degradation of the compound. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive pan-CDK inhibitor that targets cyclin-dependent kinases 1 (CDK1), 2 (CDK2), and 4 (CDK4) with Ki values in the 1-3 nM range.[5][6] By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest and apoptosis in cancer cells.[5]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its targets (CDK1, CDK2, and CDK4) and data from other pan-CDK and selective CDK inhibitors, potential mechanisms include:
-
Alterations in Drug Target and Efflux:
-
Mutations in the ATP-binding pocket of CDK1, CDK2, or CDK4 that reduce drug binding.
-
Increased expression of drug efflux pumps like P-glycoprotein (MDR1).
-
-
Cell Cycle Machinery Alterations:
-
Activation of Bypass Signaling Pathways:
Q3: How can I determine if my cells have developed resistance to this compound?
A3: You can assess resistance by performing a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 value of this compound in your treated cell line versus the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: What are some strategies to overcome resistance to this compound?
A4: Strategies to overcome resistance will depend on the underlying mechanism. Some potential approaches include:
-
Combination Therapy: If a bypass signaling pathway is activated, combining this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) may restore sensitivity.
-
Targeting Downstream Effectors: If resistance is due to alterations in upstream components of the cell cycle, targeting downstream effectors may be effective.
-
Alternative CDK Inhibitors: If resistance is due to a specific mutation in one of the target CDKs, another CDK inhibitor with a different binding mode might still be effective.
III. Data Presentation
Table 1: Inhibitory Activity of this compound and Other Pan-CDK Inhibitors
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | CDK1, CDK2, CDK4 | 1-3 | 30-200 (in various cell lines) | [5][6] |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | ~3 (CDK9) | ~30-170 | [4][7][8][9] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7 | - | ~160-700 | [3][10][11][12][13] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | - | 1-4 | [1][14][15][16][17] |
IV. Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting equipment
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Monitor and Passage Cells: Monitor the cells for growth. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask to ~80% confluency before passaging them. Maintain the same concentration of this compound in the culture medium.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Repeat and Select: Continue this process of dose escalation and cell expansion for several months. At each stage of increased drug concentration, a subset of cells with higher resistance will be selected.
-
Characterize Resistant Cells: Periodically, and at the end of the selection process, characterize the resistant cell population by determining the new IC50 of this compound and comparing it to the parental cell line. A significant fold-increase in IC50 confirms the establishment of a resistant cell line.
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.
Protocol for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest (parental and resistant)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1-2 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 5 mL of ice-cold 70% ethanol dropwise. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS and centrifuge again. Discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol for Apoptosis Detection using Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time to induce apoptosis. Include an untreated control.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
V. Visualizations
Caption: Mechanism of action of this compound, a pan-CDK inhibitor.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Immunoprecipitation of Cdk–Cyclin Complexes for Determination of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing AG-024322 Treatment Duration in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of AG-024322 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor.[1] It primarily targets CDK1, CDK2, and CDK4, which are key regulators of cell cycle progression.[1][2] By inhibiting these CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What is the expected outcome of treating cells with this compound?
A2: Treatment with this compound is expected to lead to a dose- and time-dependent inhibition of cell proliferation.[3] This is primarily achieved through cell cycle arrest, often at the G1/S and G2/M transitions, and the induction of apoptosis (programmed cell death).[4] A key molecular event is the inhibition of Retinoblastoma protein (Rb) phosphorylation.[3]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration is highly dependent on the cell line, the concentration of this compound used, and the desired experimental outcome (e.g., cell cycle arrest vs. apoptosis). A time-course experiment is strongly recommended to determine the ideal duration for your specific experimental setup. As a starting point, significant effects such as inhibition of Rb phosphorylation can be observed in as little as a few hours, while apoptosis is typically detected between 24 to 48 hours of treatment with pan-CDK inhibitors.[2] For some CDK inhibitors, prolonged cell cycle arrest (e.g., beyond 3 days) may lead to irreversible effects or senescence.[5]
Q4: How do I determine the optimal concentration of this compound to use?
A4: A dose-response experiment should be performed to determine the optimal concentration for your cell line. The IC50 (the concentration that inhibits 50% of cell growth) for this compound in various human tumor cell lines has been reported to range from 30 to 200 nM.[3] It is advisable to test a range of concentrations around the expected IC50 to identify the most appropriate concentration for your experiments.
Troubleshooting Guides
Issue 1: No observable effect on cell viability or proliferation after treatment.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Treatment Duration | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal exposure time for your cell line and desired outcome. |
| Incorrect Drug Concentration | Perform a dose-response curve to identify the IC50 for your specific cell line. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability. |
| Cell Line Resistance | Some cell lines may be inherently resistant to CDK inhibitors. This can be due to mutations in the CDK pathway components or the absence of a functional Rb protein. Confirm the Rb status of your cell line. |
| Drug Inactivity | Ensure the this compound stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
Issue 2: High levels of cell death observed even at short treatment durations.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | The concentration of this compound may be too high for your specific cell line, leading to rapid and widespread apoptosis or necrosis. Reduce the concentration and perform a new dose-response experiment. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects leading to cytotoxicity. Lowering the concentration may mitigate these effects while retaining on-target activity. |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to CDK inhibition. Shorter treatment durations (e.g., 4-8 hours) may be sufficient to observe the desired on-target effects without excessive cell death. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency at the time of treatment, and media composition between experiments. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Human Tumor Cell Lines
| Cell Line | IC50 (nM) |
| Multiple Human Tumor Cell Lines | 30 - 200 |
Data sourced from AACR journal publication on this compound.[3]
Table 2: General Time-Course Recommendations for Pan-CDK Inhibitor Studies
| Experimental Outcome | Recommended Time Points for Analysis | Primary Assay |
| Target Engagement (pRb Inhibition) | 0, 2, 4, 8, 12, 24 hours | Western Blot for phospho-Rb |
| Cell Cycle Arrest | 0, 12, 24, 48 hours | Flow Cytometry (Propidium Iodide Staining) |
| Apoptosis Induction | 0, 24, 48, 72 hours | Flow Cytometry (Annexin V/PI Staining), Caspase Activity Assay |
| Cell Viability/Proliferation | 0, 24, 48, 72, 96 hours | MTT, CellTiter-Glo, or direct cell counting |
Experimental Protocols
Protocol 1: Time-Course Analysis of Rb Phosphorylation by Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of this compound for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Rb (e.g., Ser780, Ser807/811) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) for normalization.
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with this compound for the desired time points (e.g., 0, 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimization.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Cyclin-dependent kinase inhibitors sensitize tumor cells to nutlin-induced apoptosis: a potent drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
AG-024322 inconsistent results in cell-based assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using AG-024322 in cell-based assays. It addresses common issues that may lead to inconsistent results and offers troubleshooting strategies to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive pan-CDK inhibitor that selectively targets cyclin-dependent kinases CDK1, CDK2, and CDK4.[1][2] These kinases are crucial regulators of cell cycle progression.[3][4] By inhibiting these enzymes, this compound can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in tumor cell proliferation.[2][3]
Q2: What are the expected effects of this compound in a cell-based assay?
Given its mechanism as a pan-CDK inhibitor, expected effects include:
-
Anti-proliferative activity: A dose-dependent decrease in cell viability and proliferation.
-
Cell cycle arrest: Accumulation of cells at various stages of the cell cycle.[2]
-
Induction of apoptosis: An increase in markers of programmed cell death.[2]
-
Inhibition of Rb phosphorylation: A key substrate of CDK4/2, its phosphorylation should be reduced.[2]
Q3: In which cell lines has this compound shown activity?
Potent antiproliferative activity has been demonstrated in multiple human tumor cell lines, with IC50 values typically ranging from 30 to 200 nM.[2] However, the specific sensitivity can vary significantly between different cell lines due to their genetic background and the activation state of the CDK pathways.[5]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or no observable effect.
Potential Cause 1: Suboptimal Cell Culture Conditions
-
High Cell Passage Number: Cell lines at high passage numbers can exhibit altered morphology, growth rates, and protein expression, leading to inconsistent responses.[6]
-
Solution: Use cells with a low passage number and maintain a consistent passage number for all experiments.
-
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and signaling, affecting the experimental outcome.
-
Solution: Regularly test cell cultures for mycoplasma contamination.[6]
-
Potential Cause 2: Compound Inactivity or Degradation
-
Improper Storage: this compound may degrade if not stored correctly.
-
Solution: Ensure the compound is stored according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C.
-
-
Repeated Freeze-Thaw Cycles: This can reduce the potency of the compound.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Potential Cause 3: Assay Conditions
-
High Cell Seeding Density: At high densities, the effective concentration of the inhibitor per cell is reduced.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[5]
-
-
Presence of Serum Proteins: this compound might bind to serum proteins, reducing its bioavailable concentration.
-
Solution: If feasible for your cell line, consider reducing the serum concentration during the treatment period or performing the assay in serum-free media.
-
Issue 2: High variability between replicate wells.
Potential Cause 1: Inconsistent Cell Seeding
-
Uneven Cell Distribution: A non-homogenous cell suspension will lead to different numbers of cells per well.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating.
-
Potential Cause 2: Edge Effects
-
Evaporation: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill them with sterile water or media to create a humidity barrier.[7]
-
Potential Cause 3: Pipetting Errors
-
Inaccurate Liquid Handling: Small volumes of concentrated compounds can be difficult to pipette accurately.
-
Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.[7]
-
Potential Cause 4: Compound Precipitation
-
Poor Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility.
Quantitative Data Summary
The following table summarizes key potency values for this compound from biochemical and cellular assays.
| Parameter | Target(s) | Value Range | Cell Line(s) |
| Ki | CDK1, CDK2, CDK4 | 1-3 nM | N/A (Biochemical) |
| IC50 | Anti-proliferative | 30-200 nM | Multiple Human Tumor Cell Lines |
| TC50 | Cytotoxicity | 1.4 µM | Human PBMCs |
Data sourced from multiple studies.[1][2]
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
This protocol provides a general framework. Specific cell densities, concentrations, and incubation times should be optimized for your particular cell line and experimental goals.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and resume growth overnight in a CO2 incubator.[5]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound from a concentrated DMSO stock.
-
The final DMSO concentration in all wells, including vehicle controls, should be consistent and non-toxic (e.g., <0.5%).[5]
-
-
Cell Treatment:
-
Remove the old media from the cells and add fresh media containing the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
Viability/Proliferation Measurement:
-
Quantify cell viability using a suitable method, such as an MTS or MTT assay.
-
Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the IC50 value using appropriate software.[5]
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits CDK1, 2, and 4, blocking cell cycle progression.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to diagnose sources of assay variability.
References
Technical Support Center: AG-024322 Drug-Drug Interaction Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential drug-drug interactions (DDIs) with AG-024322, a potent ATP-competitive pan-CDK inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: In vitro studies in human liver microsomes and hepatocytes have identified glucuronidation and oxidation as the two major metabolic pathways for this compound. The primary enzymes responsible are UDP-glucuronosyltransferase 1A1 (UGT1A1) for glucuronidation and cytochrome P450 3A (CYP3A) for oxidation.
Q2: What are the potential drug-drug interactions to consider when working with this compound?
A2: Based on its metabolic pathways, this compound has the potential to interact with drugs that are inhibitors or inducers of UGT1A1 and CYP3A.
-
UGT1A1 Inhibitors: Co-administration with strong UGT1A1 inhibitors could increase the plasma concentrations of this compound, potentially leading to increased toxicity.
-
CYP3A Inhibitors: Similarly, co-administration with strong CYP3A inhibitors may lead to higher systemic exposure of this compound.
-
CYP3A Inducers: Conversely, co-administration with strong CYP3A inducers could decrease the plasma concentrations of this compound, potentially reducing its efficacy.
Q3: Are there any known clinical drug-drug interaction studies for this compound?
A3: Publicly available data from dedicated clinical drug-drug interaction studies for this compound are limited. The compound underwent Phase I clinical trials, but its development was not pursued, which may explain the scarcity of published DDI studies.[1] Therefore, a conservative approach assuming the potential for interactions based on its metabolism is recommended.
Q4: How should I design an in vitro study to assess the DDI potential of this compound?
A4: To investigate the DDI potential of this compound in vitro, you can perform enzyme inhibition and induction assays using human liver microsomes or hepatocytes.
-
Inhibition Studies: Incubate this compound with human liver microsomes and specific probe substrates for major CYP and UGT enzymes to determine if this compound inhibits their activity.
-
Induction Studies: Treat fresh human hepatocytes with this compound for 48-72 hours and measure the mRNA and activity levels of key CYP enzymes like CYP3A4, CYP1A2, and CYP2B6.
Troubleshooting Guides
Issue: Unexpectedly high toxicity observed in preclinical models when co-administered with another compound.
Possible Cause: The co-administered compound may be an inhibitor of UGT1A1 or CYP3A, leading to increased exposure to this compound.
Troubleshooting Steps:
-
Review the literature: Check if the co-administered drug is a known inhibitor of UGT1A1 or CYP3A.
-
In vitro metabolism study: Conduct an in vitro experiment using human liver microsomes to assess the inhibitory potential of the co-administered drug on this compound metabolism.
-
Pharmacokinetic study: If possible, conduct a pharmacokinetic study in an animal model to measure the plasma concentrations of this compound in the presence and absence of the interacting drug.
Data Presentation: Hypothetical Impact of Inhibitors and Inducers on this compound Pharmacokinetics
The following tables present hypothetical data to illustrate the potential magnitude of drug-drug interactions with this compound. These are for illustrative purposes only and are not based on actual clinical trial data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound When Co-administered with a Strong UGT1A1 Inhibitor (e.g., Atazanavir)
| Parameter | This compound Alone | This compound + UGT1A1 Inhibitor | % Change |
| AUC0-inf (ng*h/mL) | 1500 | 3750 | ↑ 150% |
| Cmax (ng/mL) | 300 | 450 | ↑ 50% |
| CL (L/h) | 10 | 4 | ↓ 60% |
| t1/2 (h) | 8 | 14 | ↑ 75% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound When Co-administered with a Strong CYP3A Inhibitor (e.g., Ketoconazole)
| Parameter | This compound Alone | This compound + CYP3A Inhibitor | % Change |
| AUC0-inf (ng*h/mL) | 1500 | 3000 | ↑ 100% |
| Cmax (ng/mL) | 300 | 420 | ↑ 40% |
| CL (L/h) | 10 | 5 | ↓ 50% |
| t1/2 (h) | 8 | 12 | ↑ 50% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound When Co-administered with a Strong CYP3A Inducer (e.g., Rifampin)
| Parameter | This compound Alone | This compound + CYP3A Inducer | % Change |
| AUC0-inf (ng*h/mL) | 1500 | 450 | ↓ 70% |
| Cmax (ng/mL) | 300 | 180 | ↓ 40% |
| CL (L/h) | 10 | 33.3 | ↑ 233% |
| t1/2 (h) | 8 | 5 | ↓ 37.5% |
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; CL: Clearance; t1/2: Half-life.
Experimental Protocols
Protocol: In Vitro Assessment of CYP3A4 Inhibition by this compound
Objective: To determine the potential of this compound to inhibit the activity of cytochrome P450 3A4.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Midazolam (CYP3A4 probe substrate)
-
1'-Hydroxymidazolam (midazolam metabolite)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Prepare Reagents: Prepare stock solutions of this compound, midazolam, and ketoconazole in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in buffer.
-
Incubation:
-
Pre-incubate HLM (final concentration 0.2 mg/mL) with a range of this compound concentrations (e.g., 0.1 to 50 µM) or ketoconazole (e.g., 0.01 to 10 µM) in potassium phosphate buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding a pre-warmed solution of midazolam (final concentration at its Km) and the NADPH regenerating system.
-
Incubate for a predetermined linear time (e.g., 10 minutes) at 37°C with shaking.
-
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for investigating a potential drug-drug interaction.
References
Validation & Comparative
A Comparative Guide to Pan-CDK Inhibitors: AG-024322 vs. Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Cyclin-Dependent Kinase (CDK) inhibitors AG-024322 and Flavopiridol (also known as Alvocidib). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to inform research and drug development decisions in the field of oncology and cell cycle regulation.
Introduction
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Pan-CDK inhibitors, which target multiple CDKs, have been a focus of cancer research for their potential to induce cell cycle arrest and apoptosis in tumor cells.
This compound is a potent, ATP-competitive pan-CDK inhibitor targeting cell cycle kinases CDK1, CDK2, and CDK4.[1] It has demonstrated broad-spectrum anti-tumor activity in preclinical models.[1] Flavopiridol , a synthetic flavonoid, was one of the first CDK inhibitors to enter clinical trials and is known for its broad inhibitory activity against multiple CDKs, including those involved in both cell cycle control and transcription.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Flavopiridol, focusing on their inhibitory activity against various CDKs and their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (Kᵢ/IC₅₀ in nM)
| Target | This compound (Kᵢ) | Flavopiridol (IC₅₀) |
| CDK1/cyclin B | 1-3[1] | 30[4] |
| CDK2/cyclin A | 1-3[1] | 170[4] |
| CDK2/cyclin E | 1-3[1] | - |
| CDK4/cyclin D1 | 1-3[1] | 100[4] |
| CDK5/p25 | - | - |
| CDK6/cyclin D3 | - | - |
| CDK7/cyclin H | - | 875[4] |
| CDK9/cyclin T1 | - | 2.5[4] |
Table 2: Cellular Activity (IC₅₀/TC₅₀ in nM)
| Cell Line | Cancer Type | This compound (IC₅₀/TC₅₀) | Flavopiridol (IC₅₀) |
| HCT-116 | Colon Carcinoma | 120 (IC₅₀)[1] | 13[4] |
| Human PBMCs | Normal | 1400 (TC₅₀)[1] | - |
| LNCaP | Prostate Cancer | - | 16[4] |
| K562 | Chronic Myelogenous Leukemia | - | 130[4] |
| A2780 | Ovarian Cancer | - | 15[4] |
| PC3 | Prostate Cancer | - | 10[4] |
| Mia PaCa-2 | Pancreatic Cancer | - | 36[4] |
Mechanism of Action and Signaling Pathways
Both this compound and Flavopiridol are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of substrate proteins that are essential for cell cycle progression and transcription.
By inhibiting CDKs such as CDK1, CDK2, and CDK4, these compounds block the transition from the G1 to S phase and from the G2 to M phase of the cell cycle, leading to cell cycle arrest.[1][3] Flavopiridol also potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb), which is critical for transcriptional elongation.[3] This dual mechanism of inhibiting both cell cycle and transcriptional CDKs contributes to its potent anti-cancer effects. While this compound is a potent inhibitor of cell cycle CDKs, one study noted its low overall kinase selectivity, suggesting it may have other off-target effects.[5]
Mechanism of action of pan-CDK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to characterize CDK inhibitors.
In Vitro Kinase Assay (Filter-Binding Assay for Flavopiridol against CDK6)
This protocol describes a method to determine the inhibitory activity of a compound against a specific CDK.
-
Reaction Mixture Preparation : In a microcentrifuge tube, combine the following reagents in order:
-
14 µL of kinase buffer (60 mM β-glycerophosphate, 30 mM p-nitrophenyl phosphate, 25 mM MOPS pH 7.0, 5 mM EGTA, 15 mM MgCl₂, 1 mM DTT, 0.1 mM Na-vanadate).
-
2 µL of CDK6 enzyme (0.7 mg/mL).
-
5 µL of histone H1 substrate (6 mg/mL).
-
3 µL of Flavopiridol at various concentrations (diluted in 50% DMSO).
-
-
Initiation of Reaction : Add 6 µL of ³³P-ATP (1 mCi/mL in 90 µM nonradioactive ATP, final concentration 15 µM) to initiate the kinase reaction.
-
Incubation : Incubate the reaction mixture for 20 minutes at 30°C.
-
Stopping the Reaction and Precipitation : Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Sample Collection : Collect the TCA precipitates onto a GF/C unifilter plate using a filter harvester.
-
Quantification : Quantify the amount of incorporated ³³P-ATP using a liquid scintillation counter.
-
Data Analysis : Derive IC₅₀ values by performing a nonlinear regression analysis of the dose-response curve.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide: The Pan-CDK Inhibitor AG-024322 Versus the Selective CDK4/6 Inhibitor Palbociclib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed comparison of two notable CDK inhibitors: AG-024322, a potent pan-CDK inhibitor, and Palbociclib (Ibrance®), a first-in-class selective CDK4/6 inhibitor. While this compound's clinical development was discontinued, its profile as a broad-spectrum CDK inhibitor offers a valuable scientific counterpoint to the targeted approach of Palbociclib, which has achieved significant clinical success, particularly in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.
At a Glance: Key Differences
| Feature | This compound | Palbociclib (Ibrance®) |
| Target Selectivity | Pan-CDK inhibitor (CDK1, CDK2, CDK4)[1][2][3] | Selective CDK4/6 inhibitor[4] |
| Development Status | Discontinued | FDA Approved |
| Mechanism of Action | ATP-competitive inhibition of multiple CDKs, leading to broad cell cycle arrest and apoptosis[1][2] | Selective, reversible, ATP-competitive inhibition of CDK4 and CDK6, leading to G1 cell cycle arrest[5] |
| Clinical Application | Investigated in Phase I trials for advanced cancers[6] | Approved for HR+/HER2- advanced or metastatic breast cancer in combination with endocrine therapy[7] |
Biochemical and Cellular Potency
A direct comparison of the inhibitory activity of this compound and Palbociclib reveals fundamental differences in their potency and selectivity. This compound exhibits potent, low nanomolar inhibition against multiple cell cycle-regulating CDKs, whereas Palbociclib's activity is more focused on CDK4 and CDK6.
| Inhibitor | Target | Ki (nM) | IC50 (nM) - Cell-based Assay | Cell Line |
| This compound | CDK1, CDK2, CDK4 | 1-3[1][2] | 120[1] | HCT-116 (colorectal carcinoma) |
| Palbociclib | CDK4 | - | 11 | - |
| CDK6 | - | 16 | - | |
| - | - | 148 ± 25.7[8] | MCF-7 (breast adenocarcinoma) | |
| - | - | 432 ± 16.1[8] | MDA-MB-231 (breast adenocarcinoma) | |
| - | - | 5.014 µM | KB-3-1 (cervical carcinoma) | |
| - | - | 3.921 µM | SW620 (colorectal adenocarcinoma) |
Preclinical and Clinical Landscape
The divergent paths of this compound and Palbociclib in clinical development underscore the therapeutic window challenges of pan-CDK inhibition versus the targeted efficacy of selective inhibitors.
This compound: Broad Activity, Narrow Therapeutic Window
Preclinical studies demonstrated that this compound possesses broad-spectrum anti-tumor activity in various human tumor xenograft models, with tumor growth inhibition ranging from 32% to 86.4% at a dose of 20 mg/kg.[1] However, its pan-inhibitory nature led to significant toxicities. In cynomolgus monkeys, dose-limiting toxicities included pancytic bone marrow hypocellularity and lymphoid depletion.[1][9] A Phase I clinical trial was initiated for patients with advanced cancer, but the development of this compound was ultimately terminated.[6] The broad inhibition of CDKs, which are crucial for the proliferation of healthy, rapidly dividing cells, likely contributed to an unfavorable therapeutic index.[10]
Palbociclib: Targeted Efficacy and Clinical Success
In contrast, Palbociclib's selectivity for CDK4/6 has translated into a more manageable safety profile and significant clinical benefit in specific cancer subtypes. Numerous clinical trials have established its efficacy in combination with endocrine therapy for HR+/HER2- advanced breast cancer.
Key Clinical Trial Outcomes for Palbociclib:
| Trial | Setting | Combination Therapy | Median Progression-Free Survival (PFS) | Overall Survival (OS) |
| PALOMA-2 | First-line | Palbociclib + Letrozole | 24.8 months vs. 14.5 months with placebo[11] | Not statistically significant |
| PALOMA-3 | Second-line | Palbociclib + Fulvestrant | 9.5 months vs. 4.6 months with placebo[11] | Median OS of 34.9 months vs. 28.0 months with placebo (not statistically significant)[12] |
| Real-world data | First-line | Palbociclib + Letrozole | - | Significant improvement in OS compared to letrozole alone[12] |
The most common adverse event associated with Palbociclib is neutropenia, a manageable side effect that reflects the role of CDK6 in hematopoietic stem cell proliferation.
Signaling Pathways and Mechanism of Action
The distinct kinase inhibition profiles of this compound and Palbociclib result in different downstream effects on the cell cycle.
Palbociclib specifically targets the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. The result is a G1-phase arrest.
This compound , as a pan-CDK inhibitor, not only blocks CDK4/6 but also CDK2 and CDK1. Inhibition of CDK2/Cyclin E complexes further reinforces the G1/S checkpoint, while inhibition of CDK1/Cyclin B complexes can lead to arrest in the G2/M phase. This broader inhibition across multiple cell cycle checkpoints contributes to its potent anti-proliferative and apoptotic effects, but also to its toxicity in normal, rapidly dividing cells.
Experimental Methodologies
The following sections detail generalized protocols for key experiments used to characterize and compare CDK inhibitors like this compound and Palbociclib.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific CDK enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Dilute the recombinant CDK/cyclin enzyme and substrate (e.g., a peptide derived from Rb) to their working concentrations in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor (this compound or Palbociclib) in the kinase buffer.
-
Prepare ATP solution, which may be radiolabeled (e.g., [γ-³³P]ATP) for detection.
-
-
Reaction Setup:
-
In a 96-well plate, add the diluted enzyme, substrate, and inhibitor solutions.
-
Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Allow the components to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for radiolabeled ATP).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.
-
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Protocol (using a colorimetric method like MTT):
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or Palbociclib in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (blank).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot for Rb Phosphorylation
This technique is used to assess the phosphorylation status of Rb in cells treated with CDK inhibitors, providing a direct measure of target engagement.
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the CDK inhibitor as described for the cell viability assay.
-
After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780).
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
To normalize the results, a separate blot or re-probing of the same blot with an antibody against total Rb is recommended.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated Rb in treated versus untreated cells. A decrease in the phospho-Rb signal indicates effective inhibition of CDK4/6 activity.
-
Conclusion
The comparison between this compound and Palbociclib highlights a critical paradigm in modern drug development: the shift from broad-spectrum inhibitors to highly selective, targeted therapies. While the potent, pan-CDK inhibition of this compound demonstrated significant anti-proliferative activity, its lack of selectivity likely contributed to a narrow therapeutic window and its eventual discontinuation. In contrast, Palbociclib's focused inhibition of CDK4/6 has led to a successful therapeutic agent with a manageable safety profile and proven efficacy in a well-defined patient population. This comparative analysis serves as a valuable case study for researchers and drug development professionals, illustrating the importance of balancing on-target potency with a favorable selectivity profile to achieve clinical success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Latest Overview of the Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: The Past, the Present and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
Predicting Sensitivity to the Pan-CDK Inhibitor AG-024322: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the development of cyclin-dependent kinase (CDK) inhibitors. While selective CDK4/6 inhibitors have seen considerable clinical success, the potential of pan-CDK inhibitors, such as AG-024322, remains an area of scientific interest. This compound is a potent, ATP-competitive inhibitor of CDK1, CDK2, and CDK4, which induces cell cycle arrest and apoptosis[1][2]. Despite its promising preclinical activity, its clinical development was discontinued. Understanding potential biomarkers of sensitivity to this compound is crucial for any future reconsideration of this or similar pan-CDK inhibitors.
This guide provides a comparative overview of potential biomarkers for predicting sensitivity to this compound, drawing parallels with the more extensively studied selective CDK4/6 inhibitors. Due to the limited clinical data available for this compound, this guide extrapolates potential biomarkers based on its mechanism of action and data from preclinical studies.
Comparative Analysis of Biomarkers for CDK Inhibitors
The table below summarizes key potential biomarkers for predicting sensitivity to the pan-CDK inhibitor this compound and compares them with established and investigational biomarkers for selective CDK4/6 inhibitors.
| Biomarker Category | Potential Biomarker | Rationale for this compound Sensitivity | Comparison with CDK4/6 Inhibitors |
| Cell Cycle Regulation | Retinoblastoma (Rb) Protein Status | This compound inhibits CDK4, which is responsible for Rb phosphorylation. Functional Rb is likely required for sensitivity. | Established Biomarker of Resistance: Loss of Rb function is a well-established mechanism of resistance to CDK4/6 inhibitors[3]. |
| Cyclin E1 (CCNE1) Amplification/Overexpression | This compound inhibits CDK2, which is activated by Cyclin E1. High CCNE1 may indicate dependence on the CDK2 pathway, but could also potentially be a resistance mechanism if it overcomes CDK2 inhibition. | Investigational Biomarker of Resistance: High CCNE1 expression has been associated with reduced efficacy of CDK4/6 inhibitors in some studies[4]. | |
| p16 (CDKN2A) Status | Loss of p16, a negative regulator of CDK4/6, leads to hyperactivation of the CDK4/6-Rb pathway. This could indicate sensitivity to CDK4 inhibition by this compound. | Investigational Biomarker of Sensitivity: Low p16 expression has been explored as a potential predictive biomarker for CDK4/6 inhibitor sensitivity, though clinical data has been inconsistent[5]. | |
| Proliferation & DNA Damage Response | High Proliferation Rate (e.g., high Ki-67) | As a pan-CDK inhibitor targeting key drivers of cell cycle progression (CDK1, CDK2, CDK4), this compound is expected to be more effective in highly proliferative tumors. | General Indicator of Proliferative Tumors: High Ki-67 is a general marker of proliferation and is often associated with more aggressive tumors that may be candidates for cell cycle inhibitors. |
| BRCAness/Defects in Homologous Recombination | Preclinical evidence suggests that CDK1 inhibition can sensitize BRCA-proficient cancers to PARP inhibitors[6]. This suggests a potential synthetic lethal interaction that could be exploited with this compound. | Emerging Area of Investigation: The interplay between CDK inhibitors and the DNA damage response pathway is an active area of research for CDK4/6 inhibitors, with potential for combination therapies. | |
| Signaling Pathways | PI3K/AKT/mTOR Pathway Alterations | While not a direct target, this pathway can influence cell cycle progression and may impact sensitivity to CDK inhibition. | Investigational Biomarker of Resistance: Activating mutations in PIK3CA have been investigated as potential mechanisms of resistance to CDK4/6 inhibitors, with some studies suggesting a negative impact on outcomes. |
Experimental Protocols for Key Biomarker Analysis
Detailed and standardized experimental protocols are critical for the reliable assessment of biomarkers. Below are methodologies for the analysis of key biomarkers discussed.
Retinoblastoma (Rb) Protein Expression by Immunohistochemistry (IHC)
-
Objective: To determine the presence or absence of functional Rb protein in tumor tissue.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
Primary Antibody Incubation: Sections are incubated with a validated monoclonal antibody against Rb protein (e.g., clone 1F8 or G3-245).
-
Detection System: A polymer-based detection system with a chromogen such as diaminobenzidine (DAB) is used for visualization.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Interpretation: Rb expression is assessed based on the percentage and intensity of nuclear staining in tumor cells. Loss of expression is defined as the complete absence of nuclear staining in the tumor cells, with positive internal controls (e.g., staining in stromal or inflammatory cells)[7].
-
Cyclin E1 (CCNE1) Gene Amplification by Fluorescence In Situ Hybridization (FISH)
-
Objective: To detect amplification of the CCNE1 gene in tumor tissue.
-
Methodology:
-
Probe: A dual-color FISH probe set is used, with a probe specific for the CCNE1 gene locus (19q12) and a control probe for the centromeric region of chromosome 19 (CEP19).
-
Tissue Preparation: FFPE tumor sections are prepared as for IHC.
-
Hybridization: The probes are hybridized to the denatured tumor DNA on the slide.
-
Washing and Counterstaining: Slides are washed to remove unbound probe and counterstained with DAPI to visualize the nuclei.
-
Scoring: The number of CCNE1 and CEP19 signals are counted in at least 60 non-overlapping tumor cell nuclei. The CCNE1/CEP19 ratio is calculated. Amplification is typically defined as a ratio ≥ 2.0[8].
-
PIK3CA Mutation Analysis in Circulating Tumor DNA (ctDNA)
-
Objective: To detect activating mutations in the PIK3CA gene from a blood sample.
-
Methodology:
-
Blood Collection and Plasma Isolation: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cell-free DNA. Plasma is isolated by centrifugation.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using a commercially available kit.
-
Library Preparation and Sequencing: The extracted ctDNA is used to prepare a library for next-generation sequencing (NGS). Targeted gene panels that include the PIK3CA gene are commonly used.
-
Data Analysis: Sequencing data is analyzed to identify specific mutations in the PIK3CA gene (e.g., in exons 9 and 20). The variant allele frequency (VAF) is reported[9][10].
-
Visualizing the Pathways and Workflows
This compound Signaling Pathway
Caption: this compound inhibits CDK1, CDK2, and CDK4, blocking cell cycle progression.
Experimental Workflow for Biomarker Discovery
Caption: A typical workflow for identifying predictive biomarkers for drug sensitivity.
Logical Relationship of Biomarkers and Drug Sensitivity
Caption: Potential biomarkers influencing sensitivity or resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 6. COMPROMISED CDK1 ACTIVITY SENSITIZES BRCA-PROFICIENT CANCERS TO PARP INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Immunohistochemical Assays for Integral Biomarkers in the NCI-MATCH EAY131 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. Detection of TP53 and PIK3CA Mutations in Circulating Tumor DNA Using Next-Generation Sequencing in the Screening Process for Early Breast Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclin-Dependent Kinase Inhibitors: AG-024322 vs. Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the fundamental machinery of cell cycle progression. This guide provides a detailed, objective comparison of two such inhibitors: AG-024322, a potent inhibitor of CDK1, 2, and 4, and Dinaciclib (formerly SCH 727965), an inhibitor of CDK1, 2, 5, and 9. While this compound's clinical development was discontinued, a retrospective analysis of its preclinical data alongside the extensive clinical investigation of Dinaciclib offers valuable insights for researchers in the field of oncology and drug development.
At a Glance: Key Differences
| Feature | This compound | Dinaciclib |
| Primary CDK Targets | CDK1, CDK2, CDK4 | CDK1, CDK2, CDK5, CDK9 |
| Development Status | Discontinued (Phase I) | Advanced Clinical Trials (Phase III) |
| Potency (Kinase Inhibition) | Kᵢ: 1-3 nM | IC₅₀: 1-4 nM |
| Cellular Potency (IC₅₀) | 30-200 nM in various tumor cell lines | Median IC₅₀: 7.5 nM in a pediatric preclinical panel |
Mechanism of Action and Signaling Pathways
Both this compound and Dinaciclib are ATP-competitive kinase inhibitors that function by blocking the activity of specific cyclin-dependent kinases, which are crucial for cell cycle regulation. However, their distinct target profiles lead to different downstream effects.
This compound primarily targets CDKs responsible for the G1/S and G2/M phase transitions. By inhibiting CDK1, CDK2, and CDK4, it induces cell cycle arrest at these critical checkpoints, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1] The inhibition of CDK4 is particularly relevant for preventing the phosphorylation of the retinoblastoma protein (Rb), a key step in committing cells to division.
Dinaciclib , on the other hand, targets a slightly different set of CDKs, including CDK1, CDK2, CDK5, and CDK9.[2] The inhibition of CDK9 is a key differentiator, as CDK9 is involved in the regulation of transcription. By inhibiting CDK9, Dinaciclib can downregulate the expression of anti-apoptotic proteins like Mcl-1, thus promoting apoptosis in cancer cells. This dual mechanism of cell cycle arrest and transcriptional inhibition contributes to its potent anti-tumor activity.
References
Phenotypic Rescue Strategies Following AG-024322 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenotypic rescue strategies following treatment with AG-024322, a potent ATP-competitive pan-CDK inhibitor. While specific phenotypic rescue experimental data for this compound is not publicly available following the termination of its clinical development[1][2], this document outlines potential rescue strategies based on its known mechanism of action and compares them with established experimental data for other cyclin-dependent kinase (CDK) inhibitors.
This compound: Mechanism of Action and Preclinical Data
This compound is a small molecule that competitively inhibits the ATP-binding pocket of several cyclin-dependent kinases, primarily CDK1, CDK2, and CDK4, with Ki values in the nanomolar range[3]. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and induction of apoptosis[4][5]. Its development was discontinued after a Phase I clinical trial failed to meet its primary endpoint[1][6].
Preclinical Efficacy and Toxicity of this compound
| Parameter | Cell Line/Model | Result | Reference |
| Ki | CDK1, CDK2, CDK4 | 1-3 nM | [3] |
| IC50 | HCT-116 cells | 120 nM | [3] |
| TC50 | Human PBMCs | 1.4 µM | [3] |
| Tumor Growth Inhibition | Human tumor xenografts (20 mg/kg) | 32% to 86.4% | [3] |
| No-Adverse-Effect Level | Cynomolgus monkeys (IV infusion) | 2 mg/kg | [7] |
| Toxicity at ≥ 6 mg/kg | Cynomolgus monkeys (IV infusion) | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury | [7] |
Conceptual Framework for Phenotypic Rescue
Phenotypic rescue experiments are designed to reverse or mitigate the cellular effects of a drug or genetic perturbation. In the context of this compound, which induces cell cycle arrest and apoptosis, a rescue experiment would aim to restore cell proliferation or viability despite the presence of the inhibitor. This can be achieved by manipulating downstream components of the inhibited pathway or by introducing drug-resistant variants of the target proteins.
Potential Phenotypic Rescue Strategies for this compound
Given that this compound targets multiple CDKs, several avenues could be explored for phenotypic rescue:
-
Overexpression of downstream effectors: Forcing the expression of key proteins that are normally activated by CDKs could bypass the inhibitory effect of this compound.
-
Expression of drug-resistant CDK mutants: Introducing versions of CDK1, CDK2, or CDK4 that are engineered to be insensitive to this compound would allow the cell cycle to proceed.
-
Modulation of parallel signaling pathways: Activating alternative pathways that can promote cell survival and proliferation may compensate for the CDK inhibition.
Comparative Analysis with Other CDK Inhibitors
While specific data for this compound is lacking, studies with other CDK inhibitors provide a valuable framework for comparison.
| CDK Inhibitor | Mechanism | Documented Rescue/Resistance Mechanism | Reference |
| Palbociclib (PD-0332991) | CDK4/6 inhibitor | Loss of Rb, amplification of CDK6, loss of p16INK4A | |
| Ribociclib (LEE011) | CDK4/6 inhibitor | Loss of Rb, amplification of CDK4 | |
| Abemaciclib (LY2835219) | CDK4/6 inhibitor | Upregulation of Cyclin E1 (CCNE1) | |
| Flavopiridol (Alvocidib) | Pan-CDK inhibitor | Overexpression of anti-apoptotic proteins (e.g., Bcl-2) | |
| Roscovitine (Seliciclib) | CDK1/2/5 inhibitor | Mutations in the ATP-binding pocket of CDK2 |
Experimental Protocols
Below are detailed, hypothetical protocols for key experiments to investigate phenotypic rescue from this compound-induced cell cycle arrest.
Generation of a Drug-Resistant Cell Line
Objective: To select for and characterize cells that have developed resistance to this compound.
Methodology:
-
Culture a cancer cell line (e.g., HCT-116) in standard media.
-
Expose the cells to a low concentration of this compound (e.g., IC25).
-
Gradually increase the concentration of this compound in the culture medium over several weeks to months.
-
Isolate and expand individual clones that are capable of proliferating at a high concentration of this compound (e.g., 10x IC50).
-
Characterize the resistant clones for mutations in CDK1, CDK2, and CDK4 genes by sequencing.
Overexpression of Cyclin E1 for Phenotypic Rescue
Objective: To determine if overexpression of Cyclin E1, a key downstream effector of CDK2, can rescue cells from this compound-induced arrest.
Methodology:
-
Clone the human CCNE1 gene into a mammalian expression vector with a strong constitutive promoter (e.g., CMV).
-
Transfect the expression vector or an empty vector control into a sensitive cancer cell line.
-
Select for stably transfected cells using an appropriate antibiotic.
-
Treat both the Cyclin E1-overexpressing and control cells with a range of this compound concentrations.
-
Assess cell viability and proliferation using assays such as MTT or colony formation assays.
Visualizing the Pathways and Workflows
To better understand the mechanisms at play, the following diagrams illustrate the relevant signaling pathway and a potential experimental workflow.
Caption: this compound inhibits CDK1, 2, and 4/6, blocking cell cycle progression.
Caption: Workflow for testing phenotypic rescue from this compound treatment.
References
- 1. njms.rutgers.edu [njms.rutgers.edu]
- 2. Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Phase I Safety, Pharmacokinetic and Pharmacodynamic Study of this compound, an Inhibitor of Cyclin-Dependent Kinase 1,2, and 4, Administered Intravenously Daily for 5 Days Every 3 Weeks to Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-024322: A Potent CDK Inhibitor with a Focused Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the kinase selectivity of AG-024322, a potent ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor, against other kinase families.
This compound has demonstrated significant potency against key cell cycle kinases, positioning it as a valuable tool for cancer research. This guide delves into the available quantitative data on its inhibitory activity, outlines the experimental methodologies used for such assessments, and provides a visual representation of the canonical CDK-regulated cell cycle pathway.
Kinase Selectivity Profile of AG--024322
For comparison, other well-characterized pan-CDK inhibitors, such as Flavopiridol and Dinaciclib, have been profiled against extensive kinase panels. This allows for a broader understanding of their potential off-target effects and mechanisms of action.
| Kinase Target | This compound (Ki, nM) | Flavopiridol (IC50, µM) | Dinaciclib (IC50, µM) |
| CDK1/cyclin B | 1-3[1] | 0.49 | 0.072 |
| CDK2/cyclin E | 1-3[1] | 0.23 | 0.0034 |
| CDK2/cyclin A | 1-3[1] | 0.084 | 0.0039 |
| CDK4/cyclin D1 | 1-3[1] | 0.21 | 0.11 |
| CDK5/p25 | Data not available | 0.26 | 0.045 |
| CDK7/cyclin H | Data not available | 0.82 | 0.17 |
| CDK9/cyclin T | Data not available | 0.025 | 0.18 |
Note: The data for Flavopiridol and Dinaciclib are IC50 values, which may differ from Ki values but provide a basis for comparative potency. The lack of a broad kinase selectivity panel for this compound limits a more extensive direct comparison.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. A common and robust method is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Radiometric Kinase Assay Protocol for IC50 Determination
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: A master mix containing the kinase, substrate, and kinase buffer is prepared.
-
Compound Addition: Serial dilutions of the test compound are added to the reaction wells. A control with solvent only (e.g., DMSO) is included to determine 100% kinase activity.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration is typically close to the Km value for the specific kinase.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unincorporated [γ-³²P]ATP does not.
-
Washing: The phosphocellulose paper is washed multiple times with a wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the central role of CDKs in cell cycle progression and a typical workflow for assessing kinase inhibitor selectivity.
References
Navigating Resistance: A Comparative Analysis of AG-024322 and Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy, necessitating a deeper understanding of the cross-resistance profiles of novel therapeutic agents. This guide provides a comparative analysis of AG-024322, a potent pan-cyclin-dependent kinase (CDK) inhibitor, with other widely used chemotherapeutic agents. While clinical development of this compound was discontinued, insights into its potential for overcoming or succumbing to common resistance mechanisms remain crucial for the development of future CDK inhibitors and combination therapies. Due to the limited availability of direct cross-resistance studies for this compound, this guide incorporates data from other pan-CDK inhibitors, such as dinaciclib, to infer potential cross-resistance patterns and provide a comprehensive overview for researchers.
Mechanism of Action and Resistance
This compound is an ATP-competitive pan-CDK inhibitor that targets CDK1, CDK2, and CDK4 with high potency, leading to cell cycle arrest and apoptosis in tumor cells.[1] The cell cycle is a fundamental process for cell proliferation, and its dysregulation is a hallmark of cancer. CDKs are key regulators of this process, making them attractive targets for cancer therapy.
Resistance to CDK inhibitors can arise through various mechanisms, often involving alterations in the cell cycle machinery. These can include:
-
Loss or inactivation of the Retinoblastoma (Rb) protein: Rb is a key substrate of CDK4/6 and its inactivation can uncouple the cell cycle from CDK4/6 control.
-
Amplification of Cyclin E or CDK2: Increased levels of Cyclin E or CDK2 can provide an alternative pathway for cell cycle progression, bypassing the inhibition of CDK4/6.
-
Upregulation of CDK6: Increased expression of CDK6 can sometimes overcome the inhibitory effects of CDK4/6 inhibitors.
Comparative Efficacy and Cross-Resistance
While specific quantitative data on the cross-resistance of this compound with other chemotherapeutics is scarce, studies on other pan-CDK inhibitors and more specific CDK4/6 inhibitors suggest a promising lack of cross-resistance with conventional chemotherapy agents.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| Multiple Human Tumor Cell Lines | Various | 30 - 200 |
Source:[1]
This table indicates the general potent anti-proliferative activity of this compound across a range of cancer cell lines.
Table 2: Comparative Efficacy of a Pan-CDK Inhibitor (Dinaciclib) in Chemotherapy-Sensitive and -Resistant Cell Lines
| Cell Line | Cancer Type | Resistance to | Dinaciclib IC50 (nM) |
| Parental (Sensitive) | Breast Cancer | - | Comparable to resistant lines |
| Taxane-Resistant | Breast Cancer | Paclitaxel/Docetaxel | Comparable to parental lines |
| Parental (Sensitive) | Ovarian Cancer | - | Not specified, but equally effective as in resistant lines |
| Cisplatin-Resistant | Ovarian Cancer | Cisplatin | Equally effective as in sensitive lines |
| Parental (Sensitive) | Cholangiocarcinoma | - | Similar to resistant lines |
| Gemcitabine-Resistant | Cholangiocarcinoma | Gemcitabine | Similar to parental lines |
The data for dinaciclib, another pan-CDK inhibitor, strongly suggests that resistance to taxanes, platinum-based agents, and gemcitabine does not confer cross-resistance to this class of CDK inhibitors.[2][3][4] This is a significant finding, as it implies that pan-CDK inhibitors like this compound could potentially be effective in patients who have developed resistance to these commonly used chemotherapies.
Furthermore, a study on CDK4/6 inhibitors demonstrated that acquired resistance to these agents did not lead to cross-resistance to a panel of chemotherapeutic drugs, including 5-fluorouracil, gemcitabine, paclitaxel, docetaxel, and doxorubicin.[5][6]
Experimental Protocols
To assess cross-resistance profiles, a standard experimental workflow involves generating chemotherapy-resistant cell lines and then evaluating their sensitivity to the investigational drug.
Protocol: In Vitro Cross-Resistance Assessment
-
Generation of Resistant Cell Lines:
-
Culture a parental cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the presence of a chemotherapeutic agent (e.g., paclitaxel, doxorubicin) at its IC50 concentration.
-
Gradually increase the concentration of the chemotherapeutic agent in the culture medium over several months to select for a resistant population.
-
Confirm the resistant phenotype by comparing the IC50 of the chemotherapeutic agent in the resistant cell line to the parental cell line. A significant increase in IC50 indicates the development of resistance.
-
-
Cell Viability Assay (MTT Assay):
-
Seed both the parental (sensitive) and the resistant cells in 96-well plates at a predetermined density.
-
After 24 hours of incubation to allow for cell attachment, treat the cells with a range of concentrations of this compound and the original chemotherapeutic agent (as a control). Include a vehicle-only control.
-
Incubate the cells for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will convert the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each cell line and drug combination using non-linear regression analysis.
-
A lack of significant difference in the IC50 of this compound between the parental and resistant cell lines would indicate no cross-resistance.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: Simplified CDK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]
- 4. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Palbociclib Resistance: A Comparative Analysis of AG-024322's Efficacy in Breast Cancer Cell Lines
For Immediate Release
A deep dive into the potential of AG-024322, a pan-cyclin-dependent kinase (CDK) inhibitor, reveals a promising avenue for treating palbociclib-resistant breast cancer. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data on its efficacy in overcoming resistance mechanisms in breast cancer cell lines.
Palbociclib, a first-in-class CDK4/6 inhibitor, has significantly improved progression-free survival in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, acquired resistance to palbociclib is a growing clinical challenge, necessitating the exploration of novel therapeutic strategies. This compound, an inhibitor of CDK1, CDK2, and CDK4, has emerged as a candidate for circumventing this resistance.
The Challenge of Palbociclib Resistance
Resistance to palbociclib is frequently driven by the activation of alternative cell cycle pathways, most notably involving CDK2. This bypass mechanism allows cancer cells to continue proliferating despite the inhibition of CDK4/6. Experimental data from studies on palbociclib-resistant breast cancer cell lines, such as MCF7 and T47D, consistently demonstrate a significant increase in the half-maximal inhibitory concentration (IC50) of palbociclib compared to their sensitive counterparts, confirming the resistant phenotype.
This compound: A Multi-Targeted Approach to Combat Resistance
This compound's ability to inhibit CDK2, in addition to CDK1 and CDK4, positions it as a strong candidate to overcome palbociclib resistance. By targeting the key driver of this resistance mechanism, this compound has the potential to restore cell cycle control and induce apoptosis in palbociclib-resistant tumors.
Comparative Efficacy in Palbociclib-Resistant Cell Lines
While direct head-to-head studies comparing this compound with other agents in palbociclib-resistant cell lines are limited, the available data on CDK2 inhibitors in these models provides a strong rationale for its efficacy.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Reference |
| MCF7 (Palbociclib-Sensitive) | Palbociclib | 0.108 ± 0.013 | - | [1] |
| MCF7 (Palbociclib-Resistant) | Palbociclib | 2.913 ± 0.790 | ~27 | [1] |
| T47D (Palbociclib-Sensitive) | Palbociclib | Not Specified | - | |
| T47D (Palbociclib-Resistant) | Palbociclib | Not Specified | ~10 | [2] |
Note: Specific IC50 values for this compound in palbociclib-resistant MCF7 and T47D cell lines are not yet publicly available. The table illustrates the established resistance to palbociclib in these cell lines.
Studies have shown that inhibiting CDK2, either through siRNA or small molecule inhibitors, can effectively suppress the proliferation of palbociclib-resistant breast cancer cells[3][4]. Given that this compound is a potent inhibitor of CDK2, it is hypothesized to demonstrate significant activity in these resistant cell lines.
Alternative Therapeutic Strategies
Several other approaches are being investigated to overcome palbociclib resistance, including:
-
Other CDK Inhibitors: Abemaciclib, another CDK4/6 inhibitor, has shown some activity in palbociclib-resistant models, although cross-resistance can occur[5]. Dinaciclib, a pan-CDK inhibitor similar to this compound, has also demonstrated efficacy[6].
-
Targeting Parallel Pathways: Inhibitors of the PI3K/AKT/mTOR pathway are being explored in combination with CDK4/6 inhibitors to prevent or overcome resistance.
Experimental Protocols
Generation of Palbociclib-Resistant Cell Lines
Palbociclib-resistant MCF7 and T47D cell lines are typically generated by continuous exposure to gradually increasing concentrations of palbociclib over several months. The resistant phenotype is confirmed by a significant increase in the IC50 of palbociclib compared to the parental, sensitive cell lines.
Generation of Palbociclib-Resistant Cell Lines.
Cell Viability Assay (MTT Assay)
The efficacy of this compound and other inhibitors is assessed using a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
References
- 1. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 6. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of AG-024322: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR AG-024322
This compound is a potent, ATP-competitive pan-CDK inhibitor with demonstrated anti-tumor activity. As a compound designed to be biologically active, it should be handled with the utmost care to minimize exposure to laboratory personnel. This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, ensuring a secure research environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the absence of a comprehensive Material Safety Data Sheet (MSDS), a conservative approach to personal protection is paramount. The following table outlines the recommended PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Compound Weighing and Preparation | - Disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves- ANSI Z87.1 certified safety glasses with side shields- Face shield- NIOSH-approved N95 or higher respirator |
| In Vitro and In Vivo Dosing | - Disposable, solid-front lab coat with tight cuffs- Double-gloving with chemotherapy-rated nitrile gloves- ANSI Z87.1 certified safety glasses with side shields |
| Waste Disposal | - Disposable, solid-front lab coat with tight cuffs- Heavy-duty, chemical-resistant gloves- ANSI Z87.1 certified safety glasses with side shields- Face shield |
Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is critical to mitigate the risks associated with handling potent compounds like this compound.
1. Preparation and Weighing:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood.
-
Before beginning, decontaminate the work surface.
-
Wear all required PPE as specified in the table above.
-
Use dedicated spatulas and weigh boats for this compound.
-
Carefully weigh the desired amount of the compound, minimizing the creation of dust.
-
Clean all equipment used in the weighing process immediately after use with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
2. Solubilization:
-
Add solvent to the vial containing the solid compound slowly and carefully to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Visually inspect the solution to ensure no undissolved particles remain.
3. Administration (In Vitro/In Vivo):
-
When performing cell culture experiments or animal dosing, wear appropriate PPE to prevent skin contact and aerosol inhalation.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
After administration, dispose of all contaminated materials in designated hazardous waste containers.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container and Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container designated for "Cytotoxic/Potent Compound Waste."- Do not mix with other chemical waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | - Place in a designated "Cytotoxic/Potent Compound Sharps" or "Solid Waste" container.- Do not dispose of in regular lab trash. |
| Contaminated PPE (e.g., gloves, lab coat) | - Remove carefully to avoid self-contamination.- Place in a designated, sealed bag for "Cytotoxic/Potent Compound Contaminated PPE." |
| Liquid Waste (e.g., unused solutions, cell culture media) | - Collect in a clearly labeled, sealed container for "Cytotoxic/Potent Compound Liquid Waste."- Do not pour down the drain. |
All waste streams must be disposed of through the institution's hazardous waste management program.
Experimental Protocols
Toxicity Assessment in Cynomolgus Monkeys:
A study evaluated the toxicity of this compound in cynomolgus monkeys administered via intravenous infusion once daily for 5 days. The No-Adverse-Effect Level (NOAEL) was determined to be 2 mg/kg. At doses of 6 mg/kg and higher, adverse effects included bone marrow hypocellularity and lymphoid depletion.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
